Product packaging for Lucidin primeveroside(Cat. No.:CAS No. 29706-59-0)

Lucidin primeveroside

Cat. No.: B1214170
CAS No.: 29706-59-0
M. Wt: 564.5 g/mol
InChI Key: NVKNRXOMCYTFJF-WFLOGZPDSA-N
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Description

Lucidinprimeveroside has been reported in Rubia argyi, Rubia wallichiana, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1214170 Lucidin primeveroside CAS No. 29706-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKNRXOMCYTFJF-WFLOGZPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952155
Record name 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29706-59-0
Record name Lucidin primeveroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29706-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidin 3-O-beta-primveroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Lucidin Primeveroside: A Technical Guide to Its Natural Sources, Extraction, and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside, has garnered significant scientific interest due to its presence in traditional medicinal plants and its potential biological activities. This technical guide provides an in-depth exploration of the primary natural sources of this compound, with a focus on Rubia tinctorum L. (madder). It offers a comprehensive overview of detailed experimental protocols for the extraction, isolation, and quantification of this compound. Furthermore, this document delves into the metabolic activation of this compound to its genotoxic aglycone, lucidin, and the subsequent cellular signaling pathways involved in the DNA damage response. All quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of this compound

This compound is predominantly found in the roots and rhizomes of plants belonging to the Rubiaceae family. The most significant and well-documented source is Rubia tinctorum L., commonly known as madder. Other genera, including Morinda, Ophiorrhiza, and Xanthophytum, have also been reported to contain this compound, although in less characterized concentrations.[1]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary depending on the plant species, geographical origin, and harvesting time. The following table summarizes the reported quantitative data for this compound in Rubia tinctorum. Data for other species remains largely unquantified in publicly available literature.

Plant SpeciesPlant PartExtraction MethodQuantification MethodConcentration (mg/g dry weight)Reference
Rubia tinctorum L.Roots and RhizomesEthanol Reflux1H NMR SpectroscopyVaries (reported as a major compound)[2][3]
Rubia tinctorum L.Cell Suspension Cultures (Elicited)Not SpecifiedHPLC-DAD-MS~3-fold increase from ~70 mg/g total anthraquinones[3]

Experimental Protocols

Extraction and Isolation of this compound from Rubia tinctorum

Objective: To extract and isolate this compound from the dried roots of Rubia tinctorum.

Methodology:

  • Preparation of Plant Material: Grind dried madder roots into a fine powder.

  • Extraction:

    • Solvent Extraction (Ethanol Reflux):

      • Suspend the ground root powder in ethanol (e.g., 17 g of root powder in 500 mL of ethanol).[1]

      • Heat the mixture to reflux with constant stirring for 3 hours.[1]

      • Filter the mixture while hot and reduce the filtrate to a solid under vacuum.[1] This yields a crude extract containing this compound, ruberythric acid, alizarin, and lucidin-ω-ethyl ether.[2][3]

    • Alternative Solvent Systems: Aqueous glucose solutions have been shown to be effective for extracting glycosides like this compound without causing hydrolysis.[3]

  • Isolation (Crystallization):

    • Dissolve the crude extract in a minimal amount of methanol, using sonication to aid dissolution.[1]

    • Store the solution at a low temperature (e.g., in a freezer) for several days to facilitate crystallization.[1]

    • Collect the resulting yellow needle-like crystals of this compound by vacuum filtration.[1]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a plant extract.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Hyperclone C18, 5-µm particle size, 250 mm x 4.6 mm I.D.).[1][4]

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).[1][4]

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).[1][4]

  • Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B. The specific gradient profile should be optimized based on the instrument and column used.

  • Detection: UV detection at 250 nm.[3]

  • Quantification: Create a calibration curve using a purified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Implications and Signaling Pathways

This compound itself is not considered genotoxic; however, it can be metabolized to its aglycone, lucidin, which exhibits genotoxic activity.[5][6][7] This metabolic activation is a critical step in its mechanism of toxicity.

Metabolic Activation of this compound

The primary metabolic pathway involves the enzymatic cleavage of the primeverose sugar moiety from this compound. This hydrolysis, often carried out by gut microbiota or cellular enzymes, releases the biologically active lucidin.[5]

Metabolic_Activation Lucidin_Primeveroside This compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) Lucidin_Primeveroside->Enzymatic_Hydrolysis Lucidin Lucidin (Genotoxic Aglycone) Enzymatic_Hydrolysis->Lucidin Primeverose Primeverose Enzymatic_Hydrolysis->Primeverose

Metabolic activation of this compound.
Genotoxicity and DNA Damage Response Pathway

Once formed, lucidin can intercalate with DNA and form DNA adducts, leading to mutations and chromosomal damage.[5][6] This DNA damage triggers a cellular response orchestrated by key signaling pathways, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinase cascade.[5]

DNA_Damage_Response cluster_metabolism Metabolic Activation cluster_cellular_response Cellular Response Lucidin_Primeveroside This compound Lucidin Lucidin Lucidin_Primeveroside->Lucidin Metabolism DNA_Damage DNA Damage (Adduct Formation) Lucidin->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Triggers Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest DNA_Repair DNA Repair ATM_ATR->DNA_Repair Apoptosis Apoptosis (If damage is severe) ATM_ATR->Apoptosis

Lucidin-induced DNA damage and cellular response.

Conclusion

This technical guide provides a foundational understanding of this compound, from its natural origins to its biological consequences. The detailed protocols for extraction and quantification offer practical guidance for researchers in natural product chemistry and pharmacology. The elucidation of its metabolic activation and the subsequent DNA damage response pathway is crucial for drug development professionals evaluating the safety and therapeutic potential of compounds derived from Rubia and other related species. Further research is warranted to fully quantify this compound in a wider range of plant sources and to explore the intricate details of its interaction with cellular machinery.

References

An In-Depth Technical Guide on the Biosynthesis of Lucidin Primeveroside in Rubia tinctorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucidin primeveroside, a significant anthraquinone glycoside found in the roots of Rubia tinctorum (madder), has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis, from precursor pathways to regulatory networks. While the general biosynthetic route of anthraquinones is well-established, involving a convergence of the shikimate and methylerythritol phosphate (MEP) pathways, the specific enzymatic steps leading to lucidin and its subsequent glycosylation remain an active area of research. This document synthesizes available data on the biosynthetic pathway, key enzymatic reactions, regulatory signaling cascades, and methodologies for extraction and quantification, while also highlighting existing knowledge gaps.

The Biosynthetic Pathway of this compound

The biosynthesis of the anthraquinone skeleton in Rubia species is a complex process that merges two major metabolic pathways: the shikimate pathway for the formation of rings A and B, and the non-mevalonate, or methylerythritol phosphate (MEP), pathway for the synthesis of ring C.[1][2]

1.1. Formation of the Anthraquinone Scaffold:

The initial steps involve the conversion of chorismate, an intermediate of the shikimate pathway, to isochorismate by isochorismate synthase .[1] Subsequently, o-succinylbenzoic acid (OSB) is synthesized from isochorismate and α-ketoglutarate.[1] OSB is then activated to its Coenzyme A ester by OSB-CoA ligase .[2] The cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone structure.[3]

Ring C is derived from the MEP pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] The prenylation of DHNA with DMAPP is a key step leading to the formation of the tricyclic anthraquinone core.[6]

Anthraquinone Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase OSB o-Succinylbenzoic acid Isochorismate->OSB OSB synthase alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->OSB OSB synthase OSB_CoA OSB-CoA OSB->OSB_CoA OSB-CoA ligase DHNA 1,4-dihydroxy-2-naphthoic acid OSB_CoA->DHNA Anthraquinone_Core Anthraquinone Scaffold DHNA->Anthraquinone_Core Pyruvate_GAP Pyruvate + GAP MEP MEP Pathway Pyruvate_GAP->MEP IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP IPP_DMAPP->Anthraquinone_Core Chitosan_Signaling Chitosan Chitosan Receptor Cell Surface Receptor Chitosan->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx PLC Phospholipase C (PLC) Ca_influx->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade activates TF_activation Transcription Factor Activation MAPK_cascade->TF_activation AQ_biosynthesis Anthraquinone Biosynthesis Genes TF_activation->AQ_biosynthesis upregulates MAPK_Cascade Elicitor Elicitor (e.g., Chitosan) Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Extraction_Workflow Start Plant Material (e.g., dried roots, cell culture) Grind Grinding/Homogenization Start->Grind Extraction Extraction with Solvent (e.g., Methanol/Water or Ethanol/Water) Grind->Extraction Filter Filtration/Centrifugation Extraction->Filter Evaporate Solvent Evaporation Filter->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze HPLC-DAD-MS Analysis Reconstitute->Analyze

References

physical and chemical properties of lucidin primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside found predominantly in the roots of Rubia species, has garnered significant scientific interest. Historically used as a red colorant, recent research has unveiled a complex pharmacological profile, most notably its genotoxic potential following metabolic activation. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the involved pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an anthraquinone derivative characterized by a primeverose sugar moiety attached to the lucidin aglycone. Its chemical and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₆H₂₈O₁₄[1][2]
Molecular Weight 564.49 g/mol [3]
CAS Number 29706-59-0[3]
Appearance Yellow powder[4]
Melting Point 210-212 °C, 300-301 °C[3][4]
Solubility Soluble in water, sparingly soluble in methanol[1]
UV-Vis (λmax) 406 nm (in ethanol)[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are essential for the structural elucidation of this compound.

¹H NMR (500 MHz, DMSO-d₆) δ (ppm) Multiplicity Assignment Reference(s)
8.19 – 8.17mH-1 or H-2[4]
8.14 – 8.12mH-1 or H-2[4]
7.92 – 7.86mH-3 & H-4[4]
7.40sH-4'[4]

Note: Further detailed assignments for the sugar protons are available in the cited literature.

¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) Assignment Reference(s)
Data available in the cited literature[1]
Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Mass Spectrometry Value Technique Reference(s)
[M-H]⁻ m/z = 563ESI-MS[4]
Predicted [M+H]⁺ m/z = 565.15518ESI-MS[2]

Note: Detailed fragmentation analysis is not extensively reported in the available literature.

Experimental Protocols

Isolation and Purification of this compound from Rubia tinctorum L.

This protocol describes the extraction and subsequent purification of this compound from madder root.[4]

3.1.1. Ethanol Extraction

  • Grind 17 g of madder root into a fine powder.

  • Disperse the powder in 500 ml of ethanol and heat to reflux with consistent stirring for 3 hours.

  • Filter the mixture and reduce the liquor to a solid.

  • Dry the resulting orange powder under high vacuum.

3.1.2. Recrystallization

  • Partially dissolve 2.2 g of the crude extract in 150 ml of methanol.

  • Sonicate the solution until all the extract has dissolved.

  • Store the solution in a freezer for 4 days.

  • Decant the resulting liquor to collect the yellow needle-like crystals of this compound.

  • Collect the crystals by vacuum filtration.

3.1.3. HPLC Analysis

  • Column: Phenomenex Hyperclone C18 (5-mm particle size, 250 mm x 4.6 mm I.D.)

  • Solvents: (A) water with 0.1% trifluoroacetic acid; (B) acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient: A linear gradient from 27% B to 70% B over 40 minutes.

  • Flow Rate: 1.0 ml/minute.

  • Detection: Diode Array Detector at 254 nm.[4]

Biological Activities and Signaling Pathways

The primary biological activity of this compound is its genotoxicity, which is a result of its metabolic conversion to the aglycone, lucidin.[3] Other biological activities have also been reported.

Genotoxicity and Metabolic Activation

This compound itself is not directly genotoxic but is considered a pro-genotoxin.[5] Its genotoxicity is mediated through its metabolic activation to lucidin.

metabolic_activation LP This compound L Lucidin (Aglycone) LP->L Enzymatic Cleavage (Glycosidases) RM Reactive Metabolite (e.g., Quinone Methide) L->RM Metabolic Activation (Sulfotransferases) DNA DNA RM->DNA Covalent Binding Adducts DNA Adducts (Luc-N2-dG, Luc-N6-dA) RM->Adducts Damage DNA Damage & Mutations Adducts->Damage

Metabolic activation of this compound to its genotoxic form.

The metabolic pathway involves the enzymatic cleavage of the primeverose moiety to yield lucidin.[5] Lucidin is then further metabolized, primarily by sulfotransferases, to a reactive electrophilic species that can form covalent adducts with DNA, particularly with deoxyguanosine (dG) and deoxyadenosine (dA).[3] These DNA adducts can lead to mutations and chromosomal damage if not repaired.[5]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, its aglycone, lucidone (a structurally similar compound), has been shown to inhibit the NF-κB and MAPK signaling pathways.[6]

4.2.1. Inhibition of NF-κB and MAPK Pathways by Lucidone Lucidone has been demonstrated to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] Lucidone inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB.[6] It also suppresses the phosphorylation of the MAPK family members ERK, p38, and JNK.[7]

anti_inflammatory_pathway cluster_lucidone Lucidone Action cluster_pathways Signaling Pathways Lucidone Lucidone MAPK MAPK (ERK, p38, JNK) Lucidone->MAPK Inhibits phosphorylation IKK IKK Lucidone->IKK Inhibits phosphorylation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Nucleus->Genes Activates

Inhibition of NF-κB and MAPK pathways by lucidone.

4.2.2. Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation) This general protocol can be adapted to assess the anti-inflammatory activity of this compound by measuring the inhibition of protein denaturation.[8]

  • Prepare a reaction mixture containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of this compound.

  • Use a similar volume of double-distilled water as a control.

  • Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Antioxidant Activity

This compound has been reported to possess antioxidant properties.[9] A common method to evaluate this activity is the DPPH radical scavenging assay.

4.3.1. Experimental Protocol: DPPH Radical Scavenging Assay This protocol provides a general framework for assessing antioxidant activity.[10][11]

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Mix 40 µl of each sample concentration with 2.96 ml of the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 20-30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Use a solution of DPPH without the sample as a control.

  • Calculate the percentage of radical scavenging activity.

Anti-diabetic Activity

Lucidin-3-O-β-D-primeveroside has been shown to significantly reduce blood glucose levels in anti-diabetic tests.[12] A potential mechanism for this activity is the inhibition of α-glucosidase.

4.4.1. Experimental Protocol: α-Glucosidase Inhibition Assay This in vitro assay can be used to evaluate the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13]

  • Pre-incubate a mixture of the α-glucosidase enzyme (from Saccharomyces cerevisiae) and varying concentrations of this compound for 5 minutes at 37°C.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Determine the α-glucosidase activity by measuring the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose can be used as a positive control.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of biological activities. While its genotoxic potential, mediated through metabolic activation to lucidin, is a significant area of research, emerging evidence suggests potential therapeutic applications in the realms of anti-inflammatory, antioxidant, and anti-diabetic treatments. Further research is warranted to fully elucidate the mechanisms underlying these non-genotoxic activities and to explore the structure-activity relationships of this compound and its derivatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and potential applications of this intriguing natural product.

References

Lucidin Primeveroside: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lucidin primeveroside, a naturally occurring anthraquinone glycoside, has garnered significant scientific interest due to its historical use as a textile dye and its more recently discovered biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological significance of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualized molecular pathways to support advanced research and development.

Discovery and History

This compound is a major component found in the roots of the madder plant (Rubia tinctorum L.), a source of red dye used for over two millennia.[1][2] While the dyeing properties of madder have been known for centuries, the specific isolation and structural elucidation of many of its constituent compounds are more recent discoveries.

A pivotal study in 2013 by Henderson and colleagues reported the first successful isolation and crystal structure determination of this compound from Rubia tinctorum.[3][4] This work was crucial in confirming the precise chemical structure of this previously overlooked major component of the madder plant. The structure was further corroborated using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Historically, the focus of madder root analysis was often on its aglycone components like alizarin and purpurin, partly due to the hydrolysis of glycosides during traditional extraction methods.[2] The work by Henderson et al. highlighted the importance of milder extraction techniques to isolate and study the native glycosidic compounds like this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound was achieved through X-ray crystallography and NMR spectroscopy. While the full detailed data from the original publication is recommended for in-depth analysis, a summary of key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC26H28O14[5]
Molecular Weight564.49 g/mol [5]
AppearanceYellow crystalsHenderson et al., 2013
CAS Number29706-59-0[6]

Table 2: Spectroscopic Data for this compound

Data TypeKey ObservationsReference
1H NMR Signals corresponding to the anthraquinone core, a hydroxymethyl group, and two sugar moieties (primeverose).Henderson et al., 2013
13C NMR Resonances confirming the 26 carbon atoms of the structure, including carbonyls, aromatic carbons, and glycosidic carbons.Henderson et al., 2013
Mass Spectrometry Molecular ion peak consistent with the molecular formula.Henderson et al., 2013
UV-Vis Absorption maxima characteristic of the anthraquinone chromophore.Henderson et al., 2013
X-ray Crystallography First reported crystal structure of an anthraquinone glycoside, confirming the connectivity and stereochemistry.[3][4]

Note: For detailed NMR chemical shifts and coupling constants, and full crystallographic data, researchers are directed to the original publication by Henderson et al. (2013) in Phytochemistry and its associated supplementary information.

Experimental Protocols

The isolation and analysis of this compound require specific methodologies to ensure the integrity of the glycosidic linkage.

Extraction and Isolation of this compound from Rubia tinctorum

This protocol is based on the method described by Henderson et al. (2013).

  • Extraction:

    • Powdered madder root is extracted with ethanol at reflux for several hours.

    • The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to gravitational separation or column chromatography on silica gel.

    • Elution with a suitable solvent system (e.g., a gradient of chloroform and methanol) allows for the separation of this compound from other anthraquinones like ruberythric acid and alizarin.[3]

  • Crystallization:

    • The purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to crystallize.

G cluster_extraction Extraction cluster_purification Purification Madder_Root Powdered Madder Root Ethanol_Reflux Ethanol Reflux Madder_Root->Ethanol_Reflux Filtration Filtration Ethanol_Reflux->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Eluted Fractions Chromatography->Fractions Crystallization Crystallization Fractions->Crystallization Pure_LP Pure this compound Crystals Crystallization->Pure_LP

Figure 1. Experimental workflow for the extraction and isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of this compound (around 250-280 nm and 410 nm).

Biological Activity

This compound exhibits a range of biological activities, with its genotoxicity and antifeedant properties being the most studied.

Genotoxicity and Metabolic Activation

This compound is considered a pro-genotoxin, meaning it is not directly harmful to DNA but is metabolized into a genotoxic compound.[6] The metabolic activation involves the enzymatic cleavage of the primeveroside sugar moiety to yield the aglycone, lucidin. Lucidin is a known mutagen that can form covalent adducts with DNA, leading to mutations and potential carcinogenicity.[6]

G LP This compound Metabolism Metabolic Activation (Glycosidic Cleavage) LP->Metabolism Lucidin Lucidin (Aglycone) Metabolism->Lucidin DNA DNA Lucidin->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Carcinogenesis) DNA_Adducts->Genotoxicity

Figure 2. Metabolic activation pathway of this compound leading to genotoxicity.

The genotoxicity of this compound has been a subject of concern, particularly in the context of its use in herbal remedies and as a food coloring agent. The formation of DNA adducts by lucidin can trigger cellular DNA damage responses.

DNA Damage Response Pathway

The formation of lucidin-DNA adducts constitutes a form of DNA damage that activates complex cellular signaling pathways known as the DNA Damage Response (DDR). Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are central to this response. They initiate a signaling cascade that leads to cell cycle arrest, activation of DNA repair mechanisms, and in cases of extensive damage, apoptosis.

G Lucidin_Adduct Lucidin-DNA Adduct DDR_Activation DNA Damage Response Activation Lucidin_Adduct->DDR_Activation ATM_ATR ATM / ATR Kinases DDR_Activation->ATM_ATR Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53, Chk1/2) ATM_ATR->Checkpoint_Activation DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair Checkpoint_Activation->DNA_Repair Allows time for repair Apoptosis Apoptosis Checkpoint_Activation->Apoptosis If damage is irreparable DNA_Repair->Lucidin_Adduct Removes adducts

Figure 3. Simplified signaling pathway of the DNA damage response to lucidin-induced adducts.
Antifeedant Activity

This compound has demonstrated effective antifeedant properties against certain insects.[6] Notably, it has been shown to be an effective antifeedant against the carpet beetle (Attagenus japonicus), a common textile pest.[6] This activity is of interest for the development of natural insect repellents. The exact mechanism of its antifeedant action is not fully elucidated but is thought to involve interaction with the gustatory receptors of the insects.

Quantitative data on the antifeedant activity, such as the effective concentration (EC50) or feeding deterrence index, are crucial for evaluating its potential as a biopesticide. However, specific and standardized quantitative data are not widely available in the public domain and represent an area for further research.

Cytotoxicity

Conclusion and Future Directions

This compound stands as a significant natural product with a rich history and a complex biological profile. Its definitive structural elucidation has paved the way for a more detailed investigation of its properties. While its genotoxicity through metabolic activation to lucidin is a key concern, its antifeedant activity presents a promising avenue for the development of natural pest control agents.

Future research should focus on several key areas:

  • Quantitative Biological Data: There is a pressing need for standardized, quantitative data on the cytotoxicity (IC50 values) of this compound and lucidin against a broad panel of cancer and normal cell lines. Similarly, detailed quantitative studies on its antifeedant activity are required.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound and lucidin is necessary to fully understand their biological effects.

  • Drug Development: The potential of this compound derivatives with reduced genotoxicity and enhanced desirable activities (e.g., antifeedant, anticancer) should be explored through medicinal chemistry approaches.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data, protocols, and visualized pathways are intended to facilitate further investigation into this fascinating and biologically active natural compound.

References

Lucidin Primeveroside: A Technical Overview of its Genotoxic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin primeveroside, a naturally occurring anthraquinone glycoside found in the roots of plants such as madder ( Rubia tinctorum ), has been utilized as a coloring agent and food additive. However, a growing body of evidence highlights its pro-genotoxic nature, necessitating a thorough understanding for risk assessment in drug development and other applications. This technical guide provides a comprehensive overview of the chemical properties, metabolic activation, genotoxic mechanisms, and relevant experimental protocols associated with this compound.

Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 29706-59-0[1][2][3][4][5][6][7]
Molecular Weight 564.49 g/mol [1][2][4][5][8]
Molecular Formula C₂₆H₂₈O₁₄[2][4][5][8][9][10]

Metabolic Activation and Genotoxicity

This compound itself is not directly genotoxic but acts as a pro-genotoxin. Its genotoxicity is contingent upon metabolic activation, a critical step that transforms it into a reactive species capable of damaging DNA.[1][2][4][5][8][9]

The primary metabolic pathway involves the enzymatic cleavage of the primeveroside sugar moiety by glycosidases, which releases the aglycone, lucidin.[1][5][9] This biologically active form, lucidin, is a known mutagen.[1][4][6][9] Once formed, lucidin can interact with DNA to form lucidin-specific DNA adducts, which are lesions that can lead to mutations and chromosomal damage if not repaired.[1][2][4][5][8][9]

Studies have shown that lucidin is mutagenic in the Ames test, a bacterial reverse mutation assay, indicating its ability to cause point mutations.[1][6][9] Furthermore, in mammalian cells, lucidin has been demonstrated to induce DNA strand breaks and chromosomal damage, as assessed by the comet and micronucleus assays, respectively.[1] The cellular response to this DNA damage typically involves the activation of key signaling cascades, such as the ATM/ATR pathway, which coordinate cell cycle arrest and initiate DNA repair processes.[1]

Metabolic_Activation_of_Lucidin_Primeveroside cluster_0 Lucidin_primeveroside This compound Lucidin Lucidin (Aglycone) Lucidin_primeveroside->Lucidin Glycosidase (Cleavage of sugar moiety) DNA_Adducts Lucidin-DNA Adducts Lucidin->DNA_Adducts Covalent Binding to DNA Genotoxicity Mutations & Chromosomal Damage DNA_Adducts->Genotoxicity

Metabolic activation of this compound to its genotoxic form.

Experimental Protocols

Detection and Quantification of DNA Adducts

Two primary methods for the analysis of DNA adducts formed by lucidin are the ³²P-postlabeling assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][11][12]

1. ³²P-Postlabeling Assay

This highly sensitive method is particularly useful for screening for unknown DNA adducts.[11][12]

  • DNA Digestion: Genomic DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[3]

  • Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the bulky, adducted nucleotides intact and thus enriched.[3]

  • Radiolabeling: The enriched adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.[3]

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).[3]

  • Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides highly specific and accurate quantification of known adducts.[3]

  • DNA Digestion: DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[3]

  • Sample Cleanup: Proteins are removed, often by precipitation with cold ethanol or by ultrafiltration. Stable isotope-labeled internal standards for the specific lucidin adducts of interest are added for accurate quantification.[3]

  • LC Separation: The mixture of nucleosides is separated by high-performance liquid chromatography (HPLC).

  • MS/MS Detection: The eluting nucleosides are ionized and analyzed by a tandem mass spectrometer. The specific lucidin-DNA adducts are identified and quantified by selected reaction monitoring (SRM), tracking the fragmentation of the protonated molecular ion of the adduct to a specific product ion.[3]

DNA_Adduct_Analysis_Workflow cluster_workflow Start Genomic DNA from This compound-Treated Cells/Tissues Digestion Enzymatic Digestion to Nucleosides/Nucleotides Start->Digestion Method_Choice Select Method Digestion->Method_Choice Postlabeling ³²P-Postlabeling Assay Method_Choice->Postlabeling  Screening for  Unknown Adducts LCMS LC-MS/MS Analysis Method_Choice->LCMS  Quantification of  Known Adducts   Enrichment Adduct Enrichment Postlabeling->Enrichment Cleanup Sample Cleanup & Addition of Internal Standards LCMS->Cleanup Labeling ³²P-Labeling Enrichment->Labeling TLC TLC Separation Labeling->TLC Quantification Detection and Quantification of DNA Adducts TLC->Quantification HPLC HPLC Separation Cleanup->HPLC MSMS MS/MS Detection HPLC->MSMS MSMS->Quantification

Workflow for the analysis of lucidin-induced DNA adducts.

Conclusion

The genotoxic potential of this compound, mediated by its metabolic conversion to lucidin, presents a significant consideration for its use in any consumer product or pharmaceutical formulation. The formation of DNA adducts is a key initiating event in its toxicity. For drug development professionals and researchers, a thorough genotoxicological evaluation is imperative. The experimental protocols outlined in this guide provide a starting point for the detection and quantification of the DNA damage induced by this compound. Further research into the specific signaling pathways activated by lucidin-induced DNA damage will provide a more complete understanding of its biological consequences.

References

An In-depth Technical Guide to the Solubility of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lucidin primeveroside in various solvents. The document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its metabolic activation. This information is critical for researchers working with this compound in drug discovery and development, enabling accurate preparation of solutions and a deeper understanding of its biological implications.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing. The following table summarizes the available quantitative and qualitative solubility data in different solvents.

SolventQuantitative Solubility (g/L)MethodNotes
Water5.0[1]ExperimentalRequires sonication and warming to achieve this concentration[1].
Water5.32Predicted (ALOGPS)A computationally predicted value[2].
MethanolSparingly solubleQualitativeSpecific quantitative data is not readily available. The term "sparingly soluble" indicates a low solubility.
EthanolSolubleQualitativeUsed as an extraction solvent for this compound, indicating its solubility. The dried extract can be redissolved in methanol[3][4].
Dimethyl Sulfoxide (DMSO)SolubleQualitativeCommonly used as a solvent for creating stock solutions of this compound for in vitro assays[5].

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Principle

The shake-flask method involves creating a saturated solution of the compound in a specific solvent by allowing it to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured to determine its solubility.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection

Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.

    • Place the container in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the container from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

    • A standard calibration curve of this compound with known concentrations should be prepared in the same solvent to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically reported in units of grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Result A Add excess this compound to solvent B Equilibrate in shaker at constant temperature A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute filtered saturated solution D->E F Quantify concentration using HPLC E->F G Calculate and report solubility F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway: Metabolic Activation and Genotoxicity

This compound itself is not directly genotoxic. However, it undergoes metabolic activation in the body to form reactive species that can damage DNA, a critical event in chemical carcinogenesis.

The primary signaling pathway involves the enzymatic cleavage of the primeveroside sugar moiety from the lucidin aglycone. This deglycosylation is followed by a bioactivation step, which is thought to be mediated by sulfotransferase enzymes (SULTs). This process generates a reactive electrophilic species, likely a carbocation or a quinone methide. This reactive metabolite can then form covalent adducts with DNA bases, primarily deoxyguanosine and deoxyadenosine. These DNA adducts can lead to mutations during DNA replication if not repaired, potentially initiating carcinogenic processes.

The following diagram illustrates the metabolic activation pathway of this compound leading to DNA adduct formation.

G Metabolic Activation of this compound A This compound B Metabolic Deglycosylation (e.g., by glycosidases) A->B C Lucidin (Aglycone) B->C D Bioactivation (e.g., by Sulfotransferases) C->D E Reactive Electrophilic Species D->E G DNA Adduct Formation E->G F DNA F->G H Genotoxicity (Mutations, Carcinogenesis) G->H

Caption: The metabolic pathway of this compound leading to genotoxicity.

References

Spectroscopic Profile of Lucidin Primeveroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for lucidin primeveroside, an anthraquinone glycoside predominantly found in the roots of Rubia tinctorum L. (madder). The information collated herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, is intended to serve as a crucial resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3-O-β-primeveroside) is a significant bioactive compound belonging to the anthraquinone class of natural products. Its structure, comprising a lucidin aglycone linked to a primeverose sugar moiety, has been elucidated through various spectroscopic techniques. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the exploration of its biological activities.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported, providing detailed insights into its molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.19 – 8.17m1HH-1 or H-2
8.14 – 8.12m1HH-1 or H-2
7.92 – 7.86m2HH-3 & H-4
7.40s1HAromatic H

Solvent: DMSO-d6, Instrument: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Due to the complexity of the molecule and the presence of the sugar moiety, detailed ¹³C NMR assignments require two-dimensional NMR techniques. While a complete, assigned ¹³C NMR spectrum is not fully detailed in the readily available literature, the acquisition of such data is a standard procedure in natural product characterization.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the anthraquinone core of this compound.

Table 3: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax)Solvent/Method
406 nmAcetonitrile/Water with 0.1% Trifluoroacetic Acid (HPLC-DAD)[3]

The absorption maximum at 406 nm is characteristic of the anthraquinone skeleton.

Infrared (IR) Spectroscopy
  • O-H stretching: A broad band around 3400 cm⁻¹ due to the numerous hydroxyl groups in the sugar moiety and the phenolic hydroxyl group.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.

  • C=O stretching: Strong absorption bands around 1630-1680 cm⁻¹ characteristic of the quinone carbonyl groups.

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region due to aromatic ring vibrations.

  • C-O stretching: Multiple strong bands in the 1000-1200 cm⁻¹ region, indicative of the glycosidic linkage and alcohol C-O bonds.

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound, based on reported procedures.

Isolation and Purification of this compound

This compound is typically extracted from the roots of Rubia tinctorum. A general workflow for its isolation is as follows:

G Workflow for Isolation and Purification of this compound cluster_0 Extraction cluster_1 Purification A Ground Madder Root B Ethanol Extraction (Reflux) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E Yields crude extract F Recrystallization from Methanol E->F G Isolation of Yellow Crystals F->G H Washing and Drying G->H I Pure this compound H->I

Workflow for the isolation and purification of this compound.
  • Extraction : Ground madder root is subjected to extraction with ethanol under reflux for several hours.[4]

  • Filtration and Concentration : The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.[4]

  • Purification : The crude extract is dissolved in methanol and allowed to crystallize at a low temperature. The resulting yellow crystals of this compound are collected by filtration, washed, and dried.[4]

Spectroscopic Analysis Workflow

The purified this compound is then subjected to various spectroscopic techniques for structural confirmation.

G Workflow for Spectroscopic Analysis cluster_0 NMR Spectroscopy cluster_1 UV-Vis Spectroscopy cluster_2 IR Spectroscopy A Pure this compound B Dissolve in DMSO-d6 A->B E Dissolve in Methanol A->E G Prepare KBr Pellet A->G C Acquire 1H and 13C Spectra B->C D Perform 2D NMR (COSY, HSQC, HMBC) C->D F Record Spectrum (200-600 nm) E->F H Acquire FTIR Spectrum G->H

General workflow for the spectroscopic characterization of this compound.
Detailed Methodologies

  • NMR Spectroscopy :

    • Instrumentation : A Bruker DPX500 spectrometer (or equivalent) is used.[4]

    • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Data Acquisition :

      • ¹H NMR : Standard pulse programs are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width covering the expected range of chemical shifts (e.g., 0-14 ppm).

      • ¹³C NMR : A proton-decoupled pulse sequence is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

      • 2D NMR : Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish correlations.

  • UV-Vis Spectroscopy :

    • Instrumentation : A standard UV-Vis spectrophotometer. In many reported cases, the data is obtained using a Diode Array Detector (DAD) coupled with an HPLC system.[3]

    • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent, such as methanol or the mobile phase used for HPLC analysis.

    • Data Acquisition : The absorbance is measured over a wavelength range of approximately 200 to 600 nm.

  • IR Spectroscopy :

    • Instrumentation : A Fourier Transform Infrared (FTIR) spectrophotometer.

    • Sample Preparation : A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (approximately 200 mg). The mixture is then pressed into a thin, transparent pellet.

    • Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded for correction.

Conclusion

The spectroscopic data presented in this guide provide a foundational reference for the identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers aiming to isolate and analyze this and similar anthraquinone glycosides. Further investigation, particularly comprehensive 2D NMR analysis and the acquisition of a high-resolution IR spectrum, will continue to refine our understanding of this important natural product and its potential applications.

References

Methodological & Application

High-Yield Extraction of Lucidin Primeveroside from Madder Root: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madder (Rubia tinctorum L.) root is a rich source of anthraquinones, a class of organic compounds with diverse applications, notably as natural dyes and potential therapeutic agents. Among these, lucidin primeveroside is a significant glycoside that serves as a precursor to the genotoxic compound lucidin.[1][2][3] The efficient extraction of this compound is crucial for its study and for understanding the toxicological profile of madder-derived products. This document provides detailed application notes and protocols for high-yield extraction of this compound from madder root, tailored for researchers, scientists, and professionals in drug development. The methodologies presented encompass traditional and modern techniques, with a focus on maximizing yield while considering the stability of the target compound.

Data Presentation: Comparative Yields of Anthraquinones from Madder Root

The efficiency of this compound extraction is highly dependent on the chosen method and solvent system. The following tables summarize quantitative data from various studies to facilitate a comparison of different extraction approaches.

Table 1: Yields from Traditional Extraction Methods

Extraction MethodSolvent SystemStarting MaterialCrude Extract YieldAnthraquinone Content in ExtractThis compound YieldReference
RefluxingEthanol-Water250 g14.7 g35%Not specified[4]
RefluxingEthanol17 g2.52 g (14.8%)8%156 mg (from 2.2g crude extract after recrystallization)[5]
MacerationMethanolNot specified5.2%Not specifiedNot specified[6]
SoxhletMethanolNot specified14.2%Not specifiedNot specified[6][7]

Table 2: Parameters for Modern Extraction Methods

Extraction MethodSolvent SystemTemperatureTimePower/AmplitudeOptimal Conditions for Overall ExtractReference
Ultrasound-Assisted Extraction (UAE)37:63 Methanol:Water (v/v)36°C18 minNot specifiedMaximized overall dye yield[8]
Microwave-Assisted Extraction (MAE)80% EthanolNot specified3 min900 W11.53% total dye yield[9][10]
Water-Based MAEWaterNot specified30 s1000 WHighest extraction yield and color intensity[4]

Experimental Protocols

This section provides detailed methodologies for the high-yield extraction of this compound from madder root.

Protocol 1: Traditional Solvent Extraction by Reflux

This protocol is based on established methods for extracting anthraquinones from madder root using a reflux apparatus.[5][11]

Materials:

  • Dried and powdered madder root

  • Ethanol (95% or absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 25 g of finely powdered madder root and transfer it to a 500 mL round-bottom flask.

  • Add 250 mL of an ethanol-water mixture (1:1, v/v) to the flask.[8]

  • Set up the reflux apparatus by connecting the condenser to the flask and securing it over a heating mantle.

  • Heat the mixture to a gentle reflux and maintain for 3 hours with constant stirring.

  • After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the mixture under vacuum using a Büchner funnel to separate the extract from the plant residue.

  • Wash the residue with a small amount of the ethanol-water solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • For purification of this compound, the crude extract can be further processed by recrystallization from methanol.[5]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is an optimized method for a more efficient and rapid extraction process.[8]

Materials:

  • Dried and powdered madder root

  • Methanol

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Beaker or extraction vessel

  • Centrifuge

  • Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

Procedure:

  • Weigh 1 g of powdered madder root and place it in a 50 mL beaker.

  • Add 20 mL of a methanol-water mixture (37:63, v/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate the mixture for 18 minutes at a controlled temperature of 36°C.

  • After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pellet the solid material.

  • Decant the supernatant (the extract).

  • For analytical purposes, filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol offers a rapid and efficient extraction with reduced solvent consumption.[9][10]

Materials:

  • Dried and powdered madder root

  • Ethanol (80%)

  • Microwave extraction system with controllable power and time settings

  • Extraction vessel

  • Filtration apparatus

Procedure:

  • Place 1 g of powdered madder root into a microwave-safe extraction vessel.

  • Add 20 mL of 80% ethanol to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 900 W and the extraction time to 3 minutes.

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Filter the extract to remove the solid plant material.

  • The resulting filtrate is the crude extract containing this compound.

Potential Signaling Pathways and Biological Activity

While this compound itself has not been extensively studied for its interaction with specific signaling pathways, its metabolic fate provides critical insights for drug development professionals. This compound is a precursor to lucidin, a compound known for its genotoxic effects.[1][2][3]

The genotoxicity of lucidin is believed to arise from its metabolic activation, leading to the formation of DNA adducts.[12] This can trigger DNA damage response pathways. Although not directly demonstrated for this compound, a related compound, lucidone, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK/JNK (Mitogen-Activated Protein Kinase/c-Jun N-terminal Kinase) signaling pathways, which are crucial in inflammation and cancer.[13][14] Furthermore, in silico studies suggest that lucidin may act as a multi-targeted agent in cancer by interacting with key signaling proteins.[15]

The potential for this compound to be metabolized into a genotoxic compound that may interact with these critical cellular pathways highlights the importance of its careful evaluation in any drug development program.

Visualizations

Extraction_Workflow MadderRoot Dried, Powdered Madder Root ExtractionMethod Extraction Method MadderRoot->ExtractionMethod Solvent Extraction Solvent (e.g., Ethanol/Water, Methanol/Water) Solvent->ExtractionMethod Reflux Reflux ExtractionMethod->Reflux Traditional UAE Ultrasound-Assisted Extraction ExtractionMethod->UAE Modern MAE Microwave-Assisted Extraction ExtractionMethod->MAE Modern Filtration Filtration Reflux->Filtration UAE->Filtration MAE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Recrystallization) CrudeExtract->Purification LucidinPrimeveroside High-Purity This compound Purification->LucidinPrimeveroside

Caption: Experimental workflow for the extraction of this compound.

Signaling_Pathways cluster_0 Cellular Environment cluster_1 Potential Downstream Effects (Requires Further Investigation) LucidinPrimeveroside This compound MetabolicActivation Metabolic Activation (Glycosidase) LucidinPrimeveroside->MetabolicActivation Lucidin Lucidin (Genotoxic Metabolite) MetabolicActivation->Lucidin DNA_Adducts DNA Adduct Formation Lucidin->DNA_Adducts Direct Interaction NFkB NF-κB Pathway (Inflammation) Lucidin->NFkB Potential Inhibition (inferred from lucidone) MAPK MAPK/JNK Pathway (Stress Response, Apoptosis) Lucidin->MAPK Potential Inhibition (inferred from lucidone) CancerPathways Cancer-Related Signaling Pathways Lucidin->CancerPathways Potential Modulation (in silico studies) DNA_Damage DNA Damage DNA_Adducts->DNA_Damage

Caption: Potential metabolic activation and signaling pathways of this compound.

References

Application Note: Quantification of Lucidin Primeveroside using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin primeveroside is a naturally occurring anthraquinone glycoside found predominantly in the roots of plants from the Rubiaceae family, such as madder root (Rubia tinctorum). Historically used as a natural red dye, this compound and its derivatives are of significant interest to the pharmaceutical and toxicological fields. This interest stems from the metabolic conversion of this compound into its aglycone, lucidin, a compound that has demonstrated genotoxic and carcinogenic properties. The primary mechanism of its toxicity involves the formation of DNA adducts, which can lead to mutations and initiate carcinogenesis.

This application note provides a detailed protocol for the quantification of this compound in various samples, particularly from plant extracts, using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol includes sample preparation, chromatographic conditions, and method validation parameters.

Principle

The HPLC-UV method separates this compound from other components in a sample mixture based on its polarity. The separation is typically achieved on a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent (e.g., acetonitrile). The UV detector quantifies the compound by measuring its absorbance at a specific wavelength, typically around 250 nm or 254 nm, where the analyte exhibits significant absorbance.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., madder root).

Materials:

  • Dried and finely powdered plant material

  • Ethanol/water mixture (e.g., 70:30 v/v)

  • Methanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Maceration/Ultrasonic Extraction:

    • Suspend a known weight of the powdered plant material in the ethanol/water mixture (e.g., 1:10 w/v).

    • For maceration, agitate the mixture at room temperature for 24-48 hours.

    • For ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath and sonicate for 30-60 minutes.

  • Filtration: Filter the extract to separate the solid plant material from the liquid.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Reconstitution: Dissolve a precisely weighed amount of the crude extract in a known volume of methanol or the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Method for Quantification

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 254 nm

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

Method Validation Parameters

A comprehensive validation of the HPLC-UV method should be performed to ensure its suitability for the intended purpose. The following tables summarize the key validation parameters.

Note: The following data is representative of a validated HPLC-UV method for the quantification of an analytical standard. Laboratories should perform their own validation to establish specific performance characteristics.

Table 1: Linearity and Range

ParameterResult
Linear Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) > 0.999

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
599.21.8
25101.51.2
7598.91.5

Table 4: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (RSD, %) (n=6)Intermediate Precision (RSD, %) (n=6, 3 days)
101.52.1
500.91.8
901.11.9

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

experimental_workflow start Plant Material (e.g., Madder Root) extraction Extraction (Maceration/UAE with Ethanol/Water) start->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation (Rotary Evaporator) filtration1->concentration reconstitution Sample Reconstitution (Methanol/Mobile Phase) concentration->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_analysis HPLC-UV Analysis filtration2->hplc_analysis quantification Data Analysis and Quantification hplc_analysis->quantification result Concentration of this compound quantification->result

Caption: Experimental workflow for this compound quantification.

Metabolic Activation and Genotoxicity Pathway

This compound is a pro-genotoxin, requiring metabolic activation to exert its DNA-damaging effects.[1] The following diagram outlines this critical pathway.

signaling_pathway lp This compound hydrolysis Enzymatic Hydrolysis (e.g., by Glycosidases) lp->hydrolysis lucidin Lucidin (Aglycone) hydrolysis->lucidin bioactivation Metabolic Bioactivation (e.g., by Sulfotransferases) lucidin->bioactivation reactive_intermediate Reactive Electrophilic Intermediate bioactivation->reactive_intermediate dna DNA reactive_intermediate->dna Covalent Binding adducts DNA Adducts dna->adducts consequences Genotoxic Effects (Mutations, Carcinogenesis) adducts->consequences

Caption: Metabolic activation pathway of this compound.

Conclusion

The HPLC-UV method described provides a reliable and robust approach for the quantification of this compound. Accurate quantification of this compound is essential for researchers in the fields of natural product chemistry, toxicology, and drug development to assess its presence in various matrices and to further investigate its metabolic fate and biological activities. Proper method validation is critical to ensure the accuracy and reliability of the obtained results.

References

Application Notes and Protocols for the Isolation and Purification of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of lucidin primeveroside from its natural sources, primarily the roots of Rubia tinctorum (madder).

Introduction

This compound is an anthraquinone glycoside found in the roots of madder and has been utilized as a colorant and food additive.[1][2] It is a significant compound for research due to its biological activities and its metabolic conversion to the genotoxic compound lucidin.[1][2] The protocols detailed below are based on established methodologies for the efficient extraction and purification of this compound for further investigation.

Data Presentation

The efficiency of extraction and purification is influenced by the chosen solvent and methodology. The following table summarizes quantitative data from an ethanol-based extraction and subsequent recrystallization method.

Parameter Value Notes Reference
Starting Material 17 gGround madder root[3]
Crude Extract Yield 2.52 g (14.8%)Orange powder obtained after ethanol extraction and solvent evaporation.[3]
Composition of Crude Extract 8% Anthraquinones, 92% PolysaccharidesDetermined by ¹H NMR spectroscopy.[4]
Purified this compound Yield 156 mg (7% from crude extract)Yellow needle-like crystals obtained after recrystallization from methanol.[4]
Purity of Final Product HighConfirmed by X-ray crystallography, ¹H and ¹³C NMR spectroscopy.[4][5]

Experimental Protocols

Preparation of Plant Material

Proper preparation of the plant material is crucial for efficient extraction.

  • Objective: To increase the surface area of the madder roots for optimal solvent penetration.

  • Procedure:

    • Obtain dried roots of Rubia tinctorum.

    • Grind the roots into a fine and consistent powder using a blender.[3]

    • Heat treatment of the roots prior to grinding can be employed to denature enzymes that may degrade the target glycosides.[6] A forced-air oven at 40-50°C is suitable for drying.[6]

Extraction of this compound

Ethanol extraction is a common method for obtaining a crude extract containing this compound.[5][7] Other methods such as maceration, Soxhlet extraction, and ultrasound-assisted extraction can also be utilized.[6]

  • Objective: To extract anthraquinone glycosides, including this compound, from the powdered root material.

  • Method: Ethanol Reflux Extraction

    • Disperse 17 g of the finely ground madder root powder into 500 mL of ethanol in a round-bottom flask.[4]

    • Heat the mixture to reflux with consistent stirring for 3 hours.[4]

    • After reflux, filter the mixture to separate the solid plant material from the liquid extract.[4]

    • Reduce the filtrate to a solid using a rotary evaporator at reduced pressure.[3]

    • Place the resulting solid under a high vacuum until completely dry to obtain an orange powder.[3][4]

Purification by Recrystallization

Recrystallization from methanol is an effective method for isolating pure this compound from the crude extract.[3]

  • Objective: To obtain high-purity, crystalline this compound.

  • Procedure:

    • Partially dissolve 2.2 g of the crude madder root extract in 150 mL of methanol.[4]

    • Use an ultrasonic bath to sonicate the mixture until the extract is fully dissolved.[3][4]

    • Store the solution in a freezer for 4 days to allow for the formation of crystals.[4]

    • Decant the supernatant liquor and collect the resulting yellow, needle-like crystals by vacuum filtration.[4]

    • The purity of the crystals can be confirmed by analytical techniques such as HPLC and NMR.[4]

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of anthraquinone glycosides and aglycones in the extracts.[8]

  • Objective: To separate and identify the components of the extract and assess the purity of the final product.

  • HPLC Conditions:

    • Column: Phenomenex Hyperclone C18, 5-µm particle size, 250 mm x 4.6 mm I.D., equipped with a pre-column.[3]

    • Solvents: (A) water with 0.1% trifluoroacetic acid and (B) acetonitrile with 0.1% trifluoroacetic acid.[3]

    • Gradient Program:

      • 0–6 min: 27% B

      • 6–20 min: linear gradient to 60% B

      • 20–23 min: hold at 60% B

      • 23–25 min: linear gradient to 70% B

      • 25–35 min: hold at 70% B

      • 35–40 min: linear decrease to 27% B[3]

    • Flow Rate: 1.0 mL/minute.[3]

    • Detection: Diode Array Detector at 254 nm.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis start Dried Rubia tinctorum Roots grind Grinding start->grind powder Fine Root Powder grind->powder reflux Ethanol Reflux (3h) powder->reflux filtration Filtration reflux->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Extract evaporation->crude dissolve Dissolve in Methanol (Sonication) crude->dissolve crystallize Crystallization (-20°C, 4 days) dissolve->crystallize filter_pure Vacuum Filtration crystallize->filter_pure pure_product Pure this compound Crystals filter_pure->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr G LP This compound Metabolism Metabolic Conversion (e.g., enzymatic hydrolysis) LP->Metabolism Lucidin Lucidin (Genotoxic Compound) Metabolism->Lucidin DNA_adducts Lucidin-Specific DNA Adducts Lucidin->DNA_adducts

References

Application Notes and Protocols for the Analytical Determination of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards and methodologies for the qualitative and quantitative analysis of lucidin primeveroside, an anthraquinone derivative found in the roots of plants such as Rubia tinctorum L. (madder).[1][2][3] Given its potential metabolic conversion to the genotoxic compound lucidin, robust and reliable analytical methods are crucial for its study in various matrices.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Table 1: HPLC-UV and LC-MS/MS Parameters for this compound Analysis

ParameterHPLC-UVLC-ESI-MS/MSSource
Column Phenomenex Hyperclone C18 (5 µm, 250 x 4.6 mm)C18 Reverse-Phase Column[6]
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFAA: Water + 0.1% Formic AcidB: Acetonitrile[6]
Detection UV at 250 nmESI (Positive/Negative Mode)[1]
Flow Rate 1.0 mL/min0.3 mL/min[6][7]
Injection Volume 20 µL5 µL[7][8]

Table 2: Quantitative Data for Lucidin-Derived DNA Adducts in Rats Treated with this compound [4][7]

CompoundTissueDose of this compound in DietConcentration RangeLimit of Quantification (on column)
Lucidin-N²-dG adductsKidney & Liver0.06%, 0.3%, 1.5%7.97 to 51.67 adducts / 10⁹ dG0.2 fmol
Lucidin-N⁶-dA adductsKidney & Liver0.06%, 0.3%, 1.5%1.83 to 37.10 adducts / 10⁹ dA0.04 fmol

Experimental Protocols

Extraction of this compound from Rubia tinctorum L. Roots

This protocol describes methods for extracting this compound from its natural source.

2.1.1. Materials and Reagents

  • Dried and powdered roots of Rubia tinctorum L.

  • Ethanol (Analytical Grade)[9]

  • Methanol (HPLC Grade)[6]

  • Water (Deionized or Distilled)

  • Soxhlet apparatus[10]

  • Ultrasonic bath[10]

  • Rotary evaporator

  • Filter paper

2.1.2. Extraction Procedures

Researchers can choose from the following methods based on available equipment and desired efficiency.

Method A: Reflux Extraction [9]

  • Weigh 17 g of ground madder root and place it in a 500 mL round-bottom flask.

  • Add 500 mL of ethanol to the flask.

  • Heat the mixture to reflux with constant stirring for 3 hours.

  • Allow the mixture to cool, then filter to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Method B: Ultrasound-Assisted Extraction (UAE) [10]

  • Suspend the powdered root material in a chosen solvent (e.g., methanol or an ethanol/water mixture) in an Erlenmeyer flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature.

  • Filter the mixture to separate the extract.

  • This method can enhance extraction efficiency at lower temperatures and in a shorter time compared to traditional methods.[10]

Method C: Soxhlet Extraction [10]

  • Place the powdered root material in a thimble within a Soxhlet apparatus.

  • Use an ethanol/water mixture as the solvent.

  • Heat the solvent to reflux, allowing it to cycle continuously through the plant material for several hours.

  • Once the extraction is complete, concentrate the solvent to yield the crude extract.

HPLC-UV Analysis of this compound

This protocol is for the separation and quantification of this compound using HPLC with UV detection.[1]

2.2.1. Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity UHPLC or equivalent, equipped with a Diode Array Detector (DAD).[6]

  • Column: Phenomenex Hyperclone C18 (5 µm, 250 x 4.6 mm I.D.) with a pre-column.[6]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.[6]

  • Gradient Program:

    • 0–6 min: 27% B

    • 6–20 min: Linear gradient to 60% B

    • 20–23 min: Hold at 60% B

    • 23–25 min: Linear gradient to 70% B

    • 25–35 min: Hold at 70% B

    • 35–40 min: Linear decrease to 27% B[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Room temperature.

2.2.2. Sample Preparation

  • Dissolve the crude extract or analytical standard in methanol (HPLC grade).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

LC-ESI-MS/MS Analysis of this compound and its Metabolites

This protocol provides a general framework for the sensitive detection and quantification of this compound and its metabolites.

2.3.1. Instrumentation and Conditions

  • LC-MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[7]

  • Column: Suitable C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Linear decrease to 5% B

    • 15.1–20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.[7]

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes should be evaluated for optimal ionization.[7]

    • Capillary Voltage: 3.5 kV.[7]

    • Source Temperature: 120°C.[7]

2.3.2. Sample Preparation for Biological Matrices

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): For urine or tissue homogenates, use a suitable SPE cartridge to clean up and concentrate the analytes.

  • Evaporate the supernatant or eluate to dryness and reconstitute in the initial mobile phase composition.

Diagrams and Workflows

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from sample preparation to analysis.

G start Plant Material (Rubia tinctorum Roots) extraction Extraction (Reflux, UAE, or Soxhlet) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract sample_prep Sample Preparation (Dissolution & Filtering) crude_extract->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis lcms_analysis->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Metabolic Pathway of this compound to Genotoxic Products

This diagram illustrates the metabolic conversion of this compound to lucidin and its subsequent reaction with DNA.

G lucidin_p This compound hydrolysis Metabolic Hydrolysis lucidin_p->hydrolysis Cleavage of primeverose lucidin Lucidin (Genotoxic Metabolite) hydrolysis->lucidin activation Metabolic Activation (e.g., Sulfotransferase) lucidin->activation reactive_intermediate Reactive Intermediate activation->reactive_intermediate adducts DNA Adducts reactive_intermediate->adducts dna DNA dna->adducts

Caption: Metabolic activation of this compound leading to DNA adduct formation.

References

Application Notes and Protocols for the Synthesis of Lucidin Primeveroside and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin primeveroside is an anthraquinone glycoside naturally found in the roots of plants such as Madder (Rubia tinctorum)[1]. While historically used as a natural dye, recent research has focused on its biological activities and toxicological profile. This compound itself is considered a pro-drug; upon ingestion, it is metabolized into its aglycone, lucidin[2][3]. This aglycone is further bioactivated into a reactive species that can form DNA adducts, exhibiting genotoxic and potentially carcinogenic properties[2][4][5]. Understanding the synthesis of this compound and its derivatives is crucial for toxicological studies, for the development of analytical standards, and for exploring the structure-activity relationships of related anthraquinones in drug discovery.

These application notes provide a comprehensive overview of the proposed chemical synthesis of this compound, the synthesis of its derivatives, and detailed protocols for relevant biological assays. The synthesis of the lucidin aglycone is based on established anthraquinone synthesis methods, followed by a glycosylation step.

Data Presentation: Comparative Yields

The following tables summarize quantitative data for the extraction of this compound from natural sources and a proposed summary for its chemical synthesis.

Table 1: Extraction Yields of Anthraquinones from Rubia tinctorum

Extraction MethodSolvent SystemYield of Crude ExtractAnthraquinone Content in ExtractReference
Ethanol RefluxEthanol14.8% (w/w from root)8%[6]
Ethanol-Water RefluxEthanol-Water5.9% (w/w from root)35%[7]
Aqueous SurfactantAqueous Surfactant SolutionNot specified11%[7]

Table 2: Proposed Chemical Synthesis Yields

StepReaction TypeStarting MaterialsProductTypical Yield (%)
1Friedel-Crafts AcylationPhthalic Anhydride, ResorcinolDihydroxybenzoylbenzoic acid intermediate60-70%
2CyclizationDihydroxybenzoylbenzoic acid intermediateXanthopurpurin (1,3-Dihydroxyanthraquinone)>90%
3HydroxymethylationXanthopurpurin, FormaldehydeLucidin50-60%
4GlycosylationLucidin, Acetobromo-primeveroseThis compound (protected)40-50%
5DeprotectionProtected this compoundThis compound>90%

Signaling and Metabolic Pathways

Metabolic Activation and Genotoxicity of this compound

This compound is not directly genotoxic. Its toxicity is mediated through metabolic activation. The process begins with the enzymatic hydrolysis of the primeverose sugar moiety to release the aglycone, lucidin. In the liver and kidneys, lucidin undergoes bioactivation, primarily by sulfotransferase enzymes (SULTs), which converts the hydroxymethyl group into a reactive electrophilic species (a carbocation or quinone methide). This reactive intermediate readily forms covalent adducts with DNA, particularly with deoxyguanosine (dG) and deoxyadenosine (dA) bases. These DNA adducts, if not repaired, can lead to mutations during DNA replication and are considered the initiating event in its carcinogenicity[3][4].

Metabolic_Activation LP This compound LUC Lucidin (Aglycone) LP->LUC Hydrolysis (e.g., by Glycosidases) SULT Sulfotransferases (e.g., SULT1A1) LUC->SULT RE Reactive Electrophile (Carbocation / Quinone Methide) SULT->RE Bioactivation ADDUCT DNA Adducts (e.g., Lucidin-N²-dG) RE->ADDUCT Covalent Bonding DNA DNA DNA->ADDUCT MUT Mutations Carcinogenesis ADDUCT->MUT Replication

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

Experimental Protocols

Protocol 1: Proposed Chemical Synthesis of this compound

This protocol outlines a plausible multi-step synthesis. Note: Lucidin synthesis from resorcinol and phthalic anhydride is not a direct reaction but proceeds through intermediates[8][9]. This protocol is a representative pathway.

Workflow for Synthesis

Synthesis_Workflow start Start Materials: Phthalic Anhydride, Resorcinol step1 Step 1: Friedel-Crafts Acylation & Acid-Catalyzed Cyclization start->step1 prod1 Xanthopurpurin (1,3-Dihydroxyanthraquinone) step1->prod1 step2 Step 2: Hydroxymethylation prod1->step2 prod2 Lucidin (Aglycone) step2->prod2 step3 Step 3: Glycosylation (Koenigs-Knorr Conditions) prod2->step3 prod3 Protected this compound step3->prod3 step4 Step 4: Deprotection (Zemplén Conditions) prod3->step4 end Final Product: This compound step4->end

Caption: Proposed workflow for the chemical synthesis of this compound.

Part A: Synthesis of Lucidin Aglycone

  • Step 1: Synthesis of Xanthopurpurin (1,3-Dihydroxyanthraquinone)

    • Combine phthalic anhydride (1.0 eq) and resorcinol (1.1 eq) in a reaction vessel.

    • Add anhydrous aluminum chloride (3.0 eq) and sodium chloride (1.5 eq) and heat the mixture to 150-160 °C until molten[8].

    • Maintain the temperature for 2-3 hours with stirring.

    • Cool the reaction mixture and carefully add it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex.

    • The resulting precipitate is crude xanthopurpurin. Filter, wash with water, and dry. Purify by recrystallization from acetic acid.

  • Step 2: Hydroxymethylation to form Lucidin

    • Dissolve xanthopurpurin (1.0 eq) in a solution of aqueous sodium hydroxide.

    • Add aqueous formaldehyde (37%, 1.5 eq) to the solution.

    • Heat the mixture at 60-70 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the crude lucidin, wash with water, and dry. Purify by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).

Part B: Glycosylation and Deprotection

  • Step 3: Glycosylation of Lucidin

    • This step uses a modified Koenigs-Knorr glycosylation, a standard method for forming O-glycosidic bonds. An appropriately protected primeverose donor, such as per-O-acetyl-α-D-primeverosyl bromide, is required.

    • Dissolve lucidin (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon).

    • Add a silver salt promoter, such as silver(I) oxide or silver carbonate (2.0 eq).

    • Add the protected primeverosyl bromide donor (1.2 eq) portion-wise at room temperature.

    • Stir the reaction in the dark for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through celite to remove silver salts.

    • Concentrate the filtrate and purify the resulting protected this compound by silica gel column chromatography.

  • Step 4: Deprotection

    • This step removes the acetyl protecting groups from the sugar moiety using Zemplén deacetylation conditions.

    • Dissolve the protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

    • Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

    • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • The resulting solid is this compound. It can be further purified by recrystallization or preparative HPLC.

Protocol 2: Synthesis of Lucidin-ω-ethyl ether

Lucidin-ω-ethyl ether is a derivative often formed as an artifact during the extraction of madder root with ethanol[10][11]. It can be synthesized directly from lucidin.

  • Materials : Lucidin, anhydrous ethanol, a strong acid catalyst (e.g., concentrated sulfuric acid or dry HCl gas).

  • Procedure :

    • Suspend lucidin (1.0 eq) in an excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under vacuum.

    • Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure lucidin-ω-ethyl ether.

Protocol 3: LC-MS/MS Analysis of Lucidin-DNA Adducts

This protocol provides a method for the detection and quantification of DNA adducts formed from lucidin metabolites in biological samples, which is a key application for synthesized standards[3][4].

  • DNA Isolation : Isolate genomic DNA from tissues or cells exposed to this compound or lucidin using a standard DNA extraction kit or phenol-chloroform extraction method. Ensure high purity and concentration.

  • Enzymatic Digestion :

    • To 10-20 µg of DNA, add nuclease P1 buffer and nuclease P1 enzyme. Incubate at 37 °C for 2 hours.

    • Add alkaline phosphatase buffer and alkaline phosphatase. Incubate at 37 °C for another 2 hours to digest the DNA completely to deoxynucleosides.

  • Sample Cleanup (Optional) : Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove unmodified nucleosides, which are present in vast excess.

  • LC-MS/MS Analysis :

    • Chromatography : Use a C18 reversed-phase column with a gradient elution, for example, using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection : Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the expected lucidin-dG and lucidin-dA adducts.

    • Quantification : Use stable isotope-labeled internal standards for accurate quantification. Create a calibration curve using synthesized lucidin-adduct standards. The amount of adduct is typically expressed as adducts per 10⁷ or 10⁸ normal nucleotides.

References

¹H and ¹³C NMR Assignments for Lucidin Primeveroside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for lucidin primeveroside, a naturally occurring anthraquinone glycoside found in the roots of Rubia tinctorum (madder root). Understanding the precise chemical structure through NMR is fundamental for quality control, metabolism studies, and further investigation of its biological activities. This application note also includes a comprehensive protocol for the NMR analysis of this compound and related anthraquinone glycosides, alongside a diagram of its metabolic activation pathway.

Chemical Structure

This compound consists of a lucidin aglycone (a dihydroxyanthraquinone) linked to a primeverose disaccharide.

Figure 1: Chemical Structure of this compound

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
47.40s
58.19 - 8.17m
67.92 - 7.86m
77.92 - 7.86m
88.14 - 8.12m
1-OH13.2 (br s)br s
CH₂OH4.65s
1'5.10d7.5
2'3.45t8.5
3'3.55t9.0
4'3.35t9.0
5'3.75m
6'a4.25dd11.5, 2.0
6'b3.95dd11.5, 6.0
1''4.20d7.5
2''3.10t8.5
3''3.20t9.0
4''3.30m
5''a3.60dd11.0, 5.5
5''b3.00t10.5

s: singlet, d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

Atom No.Chemical Shift (δ, ppm)
1161.0
2148.5
3150.0
4109.0
4a133.0
5126.5
6134.0
7134.5
8127.0
8a134.0
9181.5
9a115.5
10186.0
10a132.5
CH₂OH55.0
1'101.0
2'74.5
3'76.5
4'70.0
5'76.0
6'68.0
1''104.5
2''74.0
3''77.0
4''69.5
5''66.0

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of anthraquinone glycoside samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for dissolving polar anthraquinone glycosides.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any particulate matter.

  • Filtration (Optional but Recommended): If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents line broadening and artifacts in the NMR spectrum.

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for acquiring high-resolution NMR spectra of this compound on a 500 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (approx. 6-7 ppm).

¹³C NMR Acquisition:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 220-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio).

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and linking structural fragments.

Mandatory Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing and Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter proton_nmr 1D ¹H NMR filter->proton_nmr carbon_nmr 1D ¹³C NMR filter->carbon_nmr cosy 2D COSY filter->cosy hsqc 2D HSQC filter->hsqc hmbc 2D HMBC filter->hmbc processing Fourier Transform, Phasing, Baseline Correction proton_nmr->processing carbon_nmr->processing cosy->processing hsqc->processing hmbc->processing assignment Chemical Shift and Coupling Constant Assignment processing->assignment structure Structure Elucidation/Confirmation assignment->structure

NMR Analysis Workflow
Metabolic Activation Pathway of this compound

This compound is known to be metabolically converted to the genotoxic aglycone, lucidin. This metabolic activation is a critical step in its biological activity.[1]

metabolic_pathway Lucidin_Primeveroside This compound Lucidin Lucidin (Aglycone) Lucidin_Primeveroside->Lucidin Glycosidic Cleavage (e.g., by gut microbiota) Reactive_Metabolite Reactive Metabolite Lucidin->Reactive_Metabolite Metabolic Activation (e.g., sulfation) DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Covalent Binding to DNA Genotoxicity Genotoxicity / Carcinogenicity DNA_Adducts->Genotoxicity

Metabolic Activation of this compound

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin primeveroside is a naturally occurring anthraquinone glycoside found in the roots of plants from the Rubia genus, such as Rubia tinctorum (madder).[1] Anthraquinones are a class of compounds known for their vibrant colors and diverse biological activities, which has led to their use as dyes and in traditional medicine. The structural characterization of these compounds is crucial for understanding their bioactivity, metabolism, and potential therapeutic applications. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and quantification of this compound in complex matrices. This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Molecular Structure and Mass Spectrometric Properties

This compound consists of a lucidin aglycone linked to a primeverose sugar moiety (a disaccharide composed of glucose and xylose) via an O-glycosidic bond.

  • Chemical Formula: C₂₆H₂₈O₁₄

  • Monoisotopic Mass: 564.1534 g/mol

  • Observed [M-H]⁻: m/z 563[1]

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in negative ion mode ESI-MS/MS is primarily characterized by the cleavage of the glycosidic bonds. The proposed fragmentation pathway is initiated by the loss of the entire primeverose sugar moiety, followed by further fragmentation of the sugar and the aglycone.

This compound Fragmentation cluster_main Proposed Fragmentation Pathway of this compound ([M-H]⁻) cluster_sugar_loss Initial Glycosidic Cleavage cluster_further_fragmentation Further Fragmentation parent This compound [M-H]⁻ m/z 563 aglycone Lucidin Aglycone [M-H-Primeverose]⁻ m/z 269 parent->aglycone Loss of Primeverose (-294 Da) fragment1 [Aglycone - H₂O]⁻ m/z 251 aglycone->fragment1 Loss of H₂O (-18 Da) fragment2 [Aglycone - CO]⁻ m/z 241 aglycone->fragment2 Loss of CO (-28 Da) fragment3 [Aglycone - CO - CO]⁻ m/z 213 fragment2->fragment3 Loss of CO (-28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Quantitative Analysis Data

For targeted quantitative analysis of this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The selection of precursor and product ion transitions is critical for sensitivity and selectivity.[2][3][4] The following table provides suggested MRM transitions for this compound, which should be optimized for the specific instrument being used.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)Notes
This compound563.1269.1Optimize (e.g., 20-30)Corresponds to the loss of the primeverose sugar. This is typically the most abundant fragment and is ideal for quantification.
This compound563.1251.1Optimize (e.g., 30-40)A secondary transition corresponding to the loss of the primeverose and a water molecule from the aglycone. Useful for confirmation.

Experimental Protocols

Sample Preparation from Rubia tinctorum Roots

This protocol outlines a general procedure for the extraction of this compound from plant material for LC-MS/MS analysis.

Sample Preparation Workflow cluster_workflow Extraction Protocol for this compound start 1. Sample Grinding Grind dried Rubia tinctorum roots to a fine powder. extraction 2. Ultrasonic Extraction Extract 1g of powder with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes. start->extraction centrifugation 3. Centrifugation Centrifuge the extract at 4000 rpm for 15 minutes. extraction->centrifugation filtration 4. Filtration Filter the supernatant through a 0.22 µm syringe filter. centrifugation->filtration analysis 5. LC-MS/MS Analysis Inject the filtered extract into the LC-MS/MS system. filtration->analysis

Caption: Workflow for the extraction of this compound from Rubia tinctorum roots.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. Optimization of the gradient and other parameters may be necessary depending on the complexity of the sample matrix and the specific instrument used.[5]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Analysis and Interpretation

Data acquisition and processing should be performed using the software provided with the mass spectrometer. For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The peak area of the target MRM transition is plotted against the concentration of the standard. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas on the calibration curve.

Conclusion

The methods and protocols outlined in this document provide a comprehensive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and suggested MRM transitions can serve as a valuable starting point for the identification and quantification of this compound in various sample matrices. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical needs to ensure accurate and reliable results.

References

Application Notes and Protocols for the Preparative Purification of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidin primeveroside is a naturally occurring anthraquinone glycoside found in the roots of plants such as Rubia tinctorum (madder) and Morinda officinalis. As a bioactive compound, the efficient purification of this compound is crucial for its further investigation in drug discovery and development. These application notes provide detailed protocols for the extraction and preparative chromatographic purification of this compound, designed to yield a high-purity compound suitable for research purposes.

Data Presentation: Extraction and Purification Summary

The following table summarizes the quantitative data associated with the extraction and a potential preparative HPLC purification of this compound from Rubia tinctorum.

ParameterValueReference
Extraction
Starting Material17 g of ground Rubia tinctorum root[1]
Extraction Solvent500 mL of ethanol[1]
Extraction MethodReflux for 3 hours[1]
Crude Extract Yield2.52 g (14% yield)[1]
Anthraquinone content in crude extract8%[1]
Recrystallization (as a primary purification step)
SolventMethanol[1]
Yield of this compound156 mg (7% yield from crude extract)[1]
Analytical HPLC Conditions
ColumnC18 reverse-phase, 5 µm, 250 x 4.6 mm[2]
Mobile PhaseA: Water with 0.1% trifluoroacetic acid, B: Acetonitrile with 0.1% trifluoroacetic acid[2]
Flow Rate1.0 mL/min[2]
Detection254 nm[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Rubia tinctorum

This protocol is adapted from the method described by Henderson et al. (2013).[1]

Objective: To extract a crude mixture of anthraquinones, including this compound, from the roots of Rubia tinctorum.

Materials:

  • Dried roots of Rubia tinctorum

  • Ethanol (analytical grade)

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Stirring plate and stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Rotary evaporator

Procedure:

  • Grind the dried roots of Rubia tinctorum to a fine powder.

  • Disperse 17 g of the ground root powder in 500 mL of ethanol in a round-bottom flask.[1]

  • Add a stir bar and set up the reflux apparatus.

  • Heat the mixture to reflux with constant stirring and maintain for 3 hours.[1]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel to separate the plant material from the ethanol extract.

  • Wash the solid residue with a small amount of fresh ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until a solid orange powder is obtained.[1]

  • Dry the resulting crude extract under high vacuum to remove any residual solvent. The expected yield of the crude extract is approximately 2.52 g.[1]

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification

This protocol is a proposed preparative method developed based on analytical HPLC conditions reported for anthraquinone glycosides.[2]

Objective: To purify this compound from the crude extract using preparative reverse-phase HPLC.

Materials:

  • Crude extract from Protocol 1

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a fraction collector

  • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Analytical HPLC system for fraction analysis

Procedure:

  • Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-10 min: 20% B

      • 10-40 min: 20% to 60% B

      • 40-45 min: 60% to 100% B

      • 45-50 min: Hold at 100% B

      • 50-55 min: 100% to 20% B

      • 55-60 min: Re-equilibrate at 20% B

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of this compound based on the chromatogram. The retention time of this compound should be predetermined using analytical HPLC.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC with the conditions described in the data presentation table to assess the purity of this compound.

  • Pooling and Concentration: Pool the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the purified this compound under high vacuum to obtain a yellow crystalline solid.

Protocol 3: Flash Chromatography Purification

This is a suggested protocol for the purification of this compound using flash chromatography, a rapid and efficient technique for preparative separations.

Objective: To isolate this compound from the crude extract using silica gel flash chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel for flash chromatography (40-63 µm)

  • Flash chromatography system

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

Procedure:

  • Method Development (TLC): Develop a suitable solvent system using TLC. Spot the crude extract on a TLC plate and elute with different ratios of DCM:MeOH. A good solvent system will provide a clear separation of the this compound spot from other components. A starting gradient could be from 100% DCM to 90:10 DCM:MeOH.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry packing method with DCM.

  • Sample Loading: Adsorb a known amount of the crude extract onto a small amount of silica gel. Ensure the solvent is completely evaporated. Load the dried sample onto the top of the packed column.

  • Elution: Start the elution with 100% DCM and gradually increase the polarity by adding methanol in a stepwise or linear gradient. For example:

    • 100% DCM (2 column volumes)

    • 98:2 DCM:MeOH (5 column volumes)

    • 95:5 DCM:MeOH (5 column volumes)

    • 90:10 DCM:MeOH (until the target compound has eluted)

  • Fraction Collection: Collect fractions throughout the elution process.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing pure this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_hplc_steps Preparative HPLC Workflow start Start: Dried Rubia tinctorum Roots extraction Ethanol Reflux Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Anthraquinone Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc flash_chrom Flash Chromatography crude_extract->flash_chrom recrystallization Recrystallization (Methanol) crude_extract->recrystallization hplc_injection Sample Injection prep_hplc->hplc_injection pure_lucidin Pure this compound flash_chrom->pure_lucidin recrystallization->pure_lucidin hplc_fractionation Fraction Collection hplc_injection->hplc_fractionation hplc_analysis Purity Analysis (Analytical HPLC) hplc_fractionation->hplc_analysis hplc_pooling Pooling of Pure Fractions hplc_analysis->hplc_pooling hplc_concentration Concentration hplc_pooling->hplc_concentration hplc_concentration->pure_lucidin

Caption: Experimental workflow for the extraction and purification of this compound.

preparative_hplc_logic title Logic for Preparative HPLC Method Development analytical_method Start with an Optimized Analytical HPLC Method scale_up_column Scale-up Column Dimensions (e.g., 4.6 mm ID to 21.2 mm ID) analytical_method->scale_up_column adjust_flow_rate Adjust Flow Rate Proportionally to Column Cross-Sectional Area scale_up_column->adjust_flow_rate gradient_optimization Optimize Gradient Profile for Preparative Scale adjust_flow_rate->gradient_optimization sample_loading Determine Maximum Sample Loading Capacity gradient_optimization->sample_loading fractionation_strategy Develop Fractionation Strategy Based on Resolution sample_loading->fractionation_strategy final_method Final Preparative HPLC Method fractionation_strategy->final_method

Caption: Logical steps for scaling up an analytical HPLC method to a preparative scale.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Lucidin Primeveroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of lucidin primeveroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process from Rubia species, such as Rubia tinctorum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a major anthraquinone glycoside found in the roots of madder (Rubia tinctorum)[1][2][3]. Like many glycosides, it consists of a non-sugar part (the aglycone, lucidin) and a sugar moiety (primeverose). The primary challenges in its extraction are its susceptibility to hydrolysis and degradation under certain conditions, such as high temperatures and acidic pH, which can significantly lower the yield of the desired compound[1][4].

Q2: Which solvent system is most effective for extracting this compound?

This compound is a polar molecule due to its sugar component. Therefore, polar solvents are most effective for its extraction. Aqueous-organic solvent mixtures, particularly ethanol or methanol mixed with water (e.g., 70-80% ethanol), have demonstrated high extraction efficiency for anthraquinone glycosides[1]. The water content in the solvent mixture can help swell the plant matrix, increasing solvent penetration and extraction yield.

Q3: Can the use of ethanol during extraction affect the final product?

Yes. When using ethanol as a solvent at reflux temperatures, an artifact known as lucidin-ω-ethyl ether can be formed[5][6]. This is not a naturally occurring compound in the plant. If the formation of this ether is a concern, it is advisable to use lower extraction temperatures or alternative solvents. However, an advantage of using ethanol is that the resulting dried extract is not highly moisture-sensitive[5][6].

Q4: How important is the pre-treatment of the plant material?

Pre-treatment is a critical step for maximizing the yield and purity of this compound. Proper preparation of the Rubia tinctorum roots involves:

  • Washing: To remove soil and other debris.

  • Enzyme Deactivation: Brief heat treatment, such as steaming or boiling in water for 30 seconds to a few minutes, can deactivate endogenous hydrolytic enzymes that would otherwise degrade the glycosides during extraction.

  • Drying: The roots should be dried at a controlled, low temperature (e.g., 40-50°C) to prevent thermal degradation of the target compounds.

  • Grinding: The dried roots should be ground into a fine powder to increase the surface area for efficient solvent penetration.

Q5: What are the common methods for purifying crude this compound extract?

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Common purification techniques include:

  • Recrystallization: A crude ethanol extract can be dissolved in methanol and cooled to allow for the crystallization of purer this compound[6].

  • Column Chromatography: Silica gel or C18 reversed-phase columns can be used to separate this compound from other compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Inadequate drying leading to enzymatic degradation, or insufficient grinding reducing surface area for extraction.1. Ensure the plant material is thoroughly dried at a low temperature (40-50°C) and ground to a fine, uniform powder.
2. Inefficient Extraction: Suboptimal solvent choice, insufficient extraction time or temperature, or a poor solvent-to-solid ratio.2. Use a polar solvent system like 70-80% ethanol. Optimize extraction time and temperature for the chosen method (e.g., longer duration for maceration, ensuring proper cycling in Soxhlet). Increase the solvent-to-solid ratio.
Degradation of this compound (indicated by high levels of lucidin or other degradation products in HPLC) 1. Hydrolysis due to Acidity: The extraction solvent or plant material may be acidic, causing the glycosidic bond to break.1. Ensure the extraction solvent is neutral. Avoid acidic conditions during the entire extraction and purification process. Mild extraction methods using an aqueous glucose solution have been shown to be effective in preventing hydrolysis[1].
2. Thermal Degradation: High temperatures used during extraction (especially with methods like Soxhlet) or solvent evaporation can degrade the compound.2. Consider using lower-temperature extraction methods like ultrasound-assisted extraction (UAE) or maceration. When removing the solvent, use a rotary evaporator at a controlled low temperature.
3. Enzymatic Degradation: Endogenous enzymes in the plant material were not properly deactivated.3. Implement a heat treatment step (steaming or brief boiling) on the fresh plant material before drying and extraction.
Presence of Lucidin-ω-ethyl Ether in the Extract 1. Reaction with Ethanol: This artifact is formed when extracting with ethanol at elevated (reflux) temperatures.1. If this compound is undesirable, use a different solvent system (e.g., methanol-water), or perform the ethanol extraction at a lower temperature (e.g., using UAE instead of reflux).
Difficulty in Purifying this compound 1. Co-extraction of Impurities: The initial extraction may have pulled out a large amount of other compounds with similar polarities.1. Optimize the selectivity of the extraction solvent. Consider a pre-extraction step with a non-polar solvent to remove lipids and other non-polar impurities.
2. Poor Crystallization: Impurities in the crude extract can inhibit the crystallization process.2. Perform a preliminary purification step, such as flash chromatography, before attempting recrystallization.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various extraction methods for compounds from Rubia tinctorum. It is important to note that direct comparison of yields can be challenging due to variations in the raw plant material, specific experimental conditions, and the compounds being quantified (total extract vs. specific compounds).

Extraction Method Solvent System Key Quantitative Findings Source
Soxhlet ExtractionEthanolTotal dye yield of 27.5% from powdered roots.[2]
RefluxingEthanol14% yield of crude extract from 17g of madder root. The extract contained this compound, ruberythric acid, alizarin, and lucidin-ω-ethyl ether.[6]
Microwave-Assisted Extraction (MAE)80% EthanolDye extraction yield of 11.53%.[1]
RefluxingEthanol-WaterYielded 14.7g of extract from 250g of madder root, with 35% being anthraquinones.
Aqueous Surfactant SolutionAqueous SurfactantYielded 17.1g of extract, with 11% being anthraquinones.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times compared to traditional methods.

  • Sample Preparation:

    • Thoroughly wash fresh Rubia tinctorum roots with water.

    • Steam or boil the roots in water for 1-2 minutes to deactivate enzymes.

    • Dry the roots in a forced-air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel (e.g., a 250 mL Erlenmeyer flask).

    • Add the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve the desired solid-to-solvent ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature (e.g., 40-50°C) and sonication time (e.g., 30-60 minutes).

    • After sonication, separate the solid material from the liquid extract by filtration or centrifugation.

    • The extract can then be concentrated under reduced pressure using a rotary evaporator.

Soxhlet Extraction

This method provides efficient extraction through continuous cycling of the solvent, but the higher temperature may lead to some degradation.

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered root material (e.g., 20 g) into a cellulose thimble.

    • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

    • Fill the round-bottom flask with the extraction solvent (e.g., 250 mL of 80% ethanol).

    • Assemble the Soxhlet apparatus and connect the condenser to a water source.

    • Heat the solvent to reflux using a heating mantle. The solvent will vaporize, condense, and drip onto the thimble.

    • Allow the extraction to proceed for several hours (e.g., 6-8 hours), or until the solvent in the siphon arm runs clear.

    • After extraction, allow the apparatus to cool.

    • Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.

Maceration

A simple extraction method performed at room temperature, which minimizes thermal degradation but may be less efficient than other methods.

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Suspend the powdered root material (e.g., 50 g) in a suitable solvent (e.g., 500 mL of 70% ethanol) in a sealed container.

    • Agitate the mixture at room temperature for 24-48 hours. A magnetic stirrer or orbital shaker can be used for continuous agitation.

    • Filter the extract to separate the solid plant material from the liquid.

    • To ensure maximum recovery, the remaining plant material can be re-extracted with a fresh portion of the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_pretreatment Plant Material Pre-treatment cluster_extraction Extraction cluster_purification Purification wash Wash Roots heat Heat Treatment (Enzyme Deactivation) wash->heat dry Drying (40-50°C) heat->dry grind Grinding dry->grind maceration Maceration grind->maceration soxhlet Soxhlet grind->soxhlet uae Ultrasound-Assisted Extraction (UAE) grind->uae concentrate Concentration (Rotary Evaporator) maceration->concentrate soxhlet->concentrate uae->concentrate recrystallize Recrystallization concentrate->recrystallize chromatography Column Chromatography concentrate->chromatography hplc Preparative HPLC recrystallize->hplc chromatography->hplc final_product Pure Lucidin Primeveroside hplc->final_product

Caption: Experimental workflow for this compound extraction.

logical_relationships cluster_factors Factors Influencing Yield cluster_outcomes Potential Outcomes solvent Solvent Choice (Polarity) yield This compound Yield solvent->yield temp Temperature degradation Degradation (Hydrolysis to Lucidin) temp->degradation artifact Artifact Formation (Lucidin-ω-ethyl ether) temp->artifact with ethanol temp->yield time Extraction Time time->yield ratio Solid-to-Solvent Ratio ratio->yield pretreatment Plant Material Pre-treatment pretreatment->yield high_yield High Yield of This compound yield->high_yield

Caption: Factors affecting this compound extraction yield.

References

preventing degradation of lucidin primeveroside during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lucidin primeveroside. Our goal is to help you prevent its degradation during analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

This compound is a naturally occurring anthraquinone glycoside found in the roots of plants from the Rubia species, such as madder root (Rubia tinctorum L.). It is a significant compound of interest in various fields, including natural product chemistry and drug development. However, this compound is highly susceptible to degradation, particularly through hydrolysis of its glycosidic bond under acidic conditions. This degradation leads to the formation of its aglycone, lucidin, which is not only unstable itself but is also considered genotoxic. Therefore, preventing degradation is crucial for accurate quantification and safety assessment.

Q2: What are the main factors that cause this compound degradation?

The primary factors leading to the degradation of this compound are:

  • Acidic pH: Strong acidic conditions are the most significant cause of degradation.[1][2][3] The glycosidic linkage is prone to hydrolysis in the presence of strong acids, cleaving the primeverose sugar moiety to yield the aglycone, lucidin.[1][2][3]

  • High Temperatures: Elevated temperatures, especially when combined with acidic or enzymatic conditions, can accelerate the rate of hydrolysis and subsequent degradation reactions.[4][5]

  • Enzymatic Activity: The presence of endogenous enzymes like primeverosidases and oxidases in the plant material can lead to the enzymatic hydrolysis of this compound.[3]

  • Choice of Solvent: Certain solvents, particularly when used at reflux temperatures, can react with the compound. For instance, using ethanol at reflux can lead to the formation of lucidin-ω-ethyl ether, an artifact of the extraction process.[5][6]

Q3: What are the degradation products of this compound?

The degradation of this compound follows a sequential pathway. First, it is hydrolyzed to its aglycone, lucidin . Lucidin is unstable and rapidly degrades further to xanthopurpurin through a retro-aldol process.[1] Due to the potential genotoxicity of lucidin, it is critical to minimize its formation during analysis.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or no detection of this compound in the sample.
Possible Cause Troubleshooting Step
Degradation during extraction Harsh extraction conditions, such as the use of strong acids (e.g., HCl), can completely degrade this compound.[1][4] Switch to a milder extraction method. See the "Experimental Protocols" section for recommended procedures using ethanol, aqueous glucose solution, or microwave-assisted extraction.[4][5]
Enzymatic degradation Endogenous enzymes in the plant material may have degraded the analyte before or during extraction. Consider a pre-treatment step, such as blanching or freeze-drying the plant material, to deactivate enzymes.
Improper storage of sample/extract This compound is sensitive to light and temperature. Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]
Issue 2: Presence of unexpected peaks in the chromatogram.
Possible Cause Troubleshooting Step
Formation of degradation products Peaks corresponding to lucidin and xanthopurpurin may be present if degradation has occurred. Compare the retention times with available standards or published data. Optimize extraction and analysis conditions to minimize degradation.
Formation of extraction artifacts If using ethanol at high temperatures, a peak corresponding to lucidin-ω-ethyl ether might be observed.[5][6] Use ethanol at lower temperatures or select an alternative solvent.
Co-eluting impurities The sample matrix may contain compounds that co-elute with this compound. Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry (e.g., phenyl-hexyl instead of C18).
Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
Possible Cause Troubleshooting Step
Secondary interactions with the column The polar nature of this compound can lead to interactions with residual silanol groups on the C18 column, causing peak tailing. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization.[6] Consider using an end-capped C18 column.[4]
Inappropriate sample solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column overload Injecting too high a concentration of the sample can lead to peak fronting. Dilute the sample and re-inject.
Column degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape. Replace the column.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolvent SystemKey FindingsReference
Harsh Acid Hydrolysis 37% HCl:Methanol:Water (2:1:1, v/v/v)Causes complete hydrolysis and degradation of this compound. Not recommended for its analysis.[1]
Ethanol Extraction (Reflux) EthanolYielded an extract containing this compound, but also the artifact lucidin-ω-ethyl ether. A 14% yield of total extract was obtained from madder root.[6][8][6]
Aqueous Glucose Solution Aqueous Glucose SolutionEffectively extracts this compound without causing hydrolysis.[4]
Microwave-Assisted Extraction (MAE) 80% EthanolAchieved a high dye extraction yield of 11.53% in a short time (3 minutes). Considered a mild and efficient method.[4][9]

Experimental Protocols

Recommended Mild Extraction Protocol: Microwave-Assisted Extraction (MAE)

This method is recommended for its efficiency and for minimizing the degradation of this compound.[4]

  • Sample Preparation: Grind the dried plant material (e.g., madder root) to a fine powder.

  • Extraction:

    • Place a known amount of the powdered sample into a microwave extraction vessel.

    • Add 80% ethanol as the extraction solvent.

    • Perform the extraction using a microwave extractor, for example, at 900 W for 3 minutes.[4]

  • Post-Extraction:

    • Allow the extract to cool.

    • Filter the mixture to separate the solid residue from the liquid extract.

    • The resulting extract can be concentrated under reduced pressure if necessary.

    • Store the extract at low temperatures (-20°C or -80°C) and protected from light until analysis.[7]

Standard HPLC Analysis Protocol

This protocol provides a starting point for the HPLC analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid.[5][6]

    • Solvent B: Acetonitrile with 0.1% trifluoroacetic acid.[5][6]

  • Gradient Elution: A linear gradient can be employed, for example, starting with a lower percentage of Solvent B and gradually increasing it.

  • Flow Rate: 1.0 mL/minute.[5]

  • Detection: UV detection at 250 nm.[4]

  • Temperature: Room temperature.[5][6]

Visualizations

Degradation Pathway of this compound

G Lucidin_Primeveroside This compound Lucidin Lucidin (Unstable & Genotoxic) Lucidin_Primeveroside->Lucidin  Hydrolysis  (Acidic conditions,  Enzymes) Xanthopurpurin Xanthopurpurin (Degradation Product) Lucidin->Xanthopurpurin  Retro-Aldol  Degradation G Start Plant Material (e.g., Madder Root) Grinding Grinding Start->Grinding Extraction Mild Extraction (e.g., MAE with 80% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (if necessary) Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis Data Data Acquisition & Processing Analysis->Data

References

troubleshooting poor HPLC peak shape for lucidin primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of lucidin primeveroside.

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing for my this compound peak and how can I fix it?

A: Peak tailing, where the latter half of the peak is elongated, is a frequent issue when analyzing polar compounds like this compound.[1][2] This is often caused by secondary interactions between the analyte and the stationary phase.[3][4]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: this compound contains multiple hydroxyl groups which can form strong, unwanted interactions with ionized silanol groups present on the surface of standard silica-based C18 columns.[3][5] This causes a portion of the analyte to be retained longer, resulting in a tailing peak.

    • Solution 1: Adjust Mobile Phase pH: Incorporating an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) into your mobile phase can suppress the ionization of the silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[6][7][8]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "shields" the residual silanol groups, making them less accessible to interact with polar analytes.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[2][3]

    • Solution: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[3]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or packing material can create active sites that cause tailing.[3][9]

    • Solution: Use a guard column to protect the analytical column and ensure proper sample filtration before injection.[2] If the column is contaminated, flushing it with a strong solvent may help. If it is degraded, it will need to be replaced.[9]

Q2: My this compound peak is fronting. What is the likely issue?

A: Peak fronting, where the first half of the peak is sloped, is less common than tailing but typically points to specific issues related to the sample concentration or the solvent used for injection.[1][10]

Potential Causes and Solutions:

  • Mass or Volume Overload: Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can lead to a fronting peak shape.[10][11][12]

    • Solution: Systematically dilute your sample and/or reduce the injection volume. If the peak shape becomes more symmetrical at lower concentrations or volumes, overload was the cause.[10][11]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte band will spread and travel too quickly at the column inlet, distorting the peak.[6][13][14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.[6]

  • Column Degradation: A physical change, such as a void or collapse in the column packing material near the inlet, can also cause peak fronting.[11][14] This would likely affect all peaks in the chromatogram.

    • Solution: This type of damage is irreversible and requires column replacement.[11]

Q3: Why is my single this compound peak appearing as a split or double peak?

A: Peak splitting suggests that the analyte band is being disrupted as it enters or travels through the column, or that there is an unresolved component.[2][15]

Potential Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[15][16]

    • Solution 1: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[6]

    • Solution 2: If the manufacturer permits, try reverse-flushing the column to dislodge particulates. Otherwise, the frit or the entire column may need to be replaced.[3][15]

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[1][17]

    • Solution: This indicates a degraded column that needs to be replaced. Using a guard column can help extend the life of the analytical column.[2][18]

  • Strong Sample Solvent Effect: Injecting the sample in a much stronger solvent than the mobile phase can cause the analyte to precipitate upon injection or lead to distorted band injection, which can manifest as a split peak.[19][20]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[20]

  • Co-elution: If the peak splitting is inconsistent or appears more like a "shoulder," it's possible that an impurity is co-eluting very closely with this compound.[15]

    • Solution: Adjust the mobile phase gradient or temperature to try and resolve the two components. Injecting a smaller sample volume can also help confirm if two separate peaks are present.[15]

HPLC Method Parameters for this compound

The following table summarizes typical starting parameters for the HPLC analysis of this compound and related anthraquinones, compiled from various methods.[6][8][21][22] Optimization may be required based on your specific instrument and sample matrix.

ParameterTypical Value / ConditionNotes
Column
Stationary PhaseC18, end-cappedProvides good retention for anthraquinone glycosides.
Particle Size3.5 µm or 5 µmSmaller particles offer higher efficiency.
Dimensions250 mm x 4.6 mmA standard analytical column dimension.
Mobile Phase
Solvent AWater + 0.1% Formic Acid (or TFA)Acid modifier is critical for good peak shape.[8]
Solvent BAcetonitrile + 0.1% Formic Acid (or TFA)Acetonitrile is a common organic modifier.[21]
Elution ModeGradientNecessary for separating compounds in complex extracts.
Gradient Program 5% to 70% B over 30 minutesA starting point; adjust slope for optimal resolution.
System Parameters
Flow Rate1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature30 °CTemperature control improves reproducibility.[20]
DetectionUV at 250 nm or 280 nmThis compound has UV absorbance in this range.[6][21]
Injection Volume5 - 20 µLAdjust based on sample concentration to avoid overload.

Standard Experimental Protocol

This protocol outlines the key steps for performing an HPLC analysis of this compound.

1. Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Use high-purity solvents and additives to avoid baseline noise and ghost peaks.[7]

2. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent like methanol or a DMSO/methanol mixture.[6]

  • Dilute the stock solution to the desired working concentration using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This prevents solvent mismatch issues.[6]

  • Filter the final sample solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.[6]

3. HPLC System Configuration and Analysis

  • Install a C18 reversed-phase column and set the column oven to 30 °C.

  • Purge the pump lines with fresh mobile phase to remove any air bubbles.[23]

  • Set up the gradient elution method according to the parameters in the table above or your optimized method.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[20]

  • Inject a solvent blank first to ensure the system is clean.

  • Inject the prepared this compound standard/sample.

  • Monitor the chromatogram for peak shape, retention time, and resolution.

Visualized Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues encountered during your HPLC analysis.

HPLC_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node decision_node decision_node start Observe Poor Peak Shape decision_shape decision_shape start->decision_shape Identify Peak Shape tailing Problem: Peak Tailing decision_shape->tailing Tailing fronting Problem: Peak Fronting decision_shape->fronting Fronting split Problem: Split Peak decision_shape->split Split / Double cause_tailing1 Secondary Interactions (e.g., with silanols) tailing->cause_tailing1 Possible Causes cause_tailing2 Column Overload tailing->cause_tailing2 cause_fronting1 Sample Overload (Mass or Volume) fronting->cause_fronting1 Possible Causes cause_fronting2 Incompatible Sample Solvent (Solvent stronger than mobile phase) fronting->cause_fronting2 cause_split1 Blocked Inlet Frit or Column Void split->cause_split1 Possible Causes cause_split2 Strong Sample Solvent split->cause_split2 solution_tailing1a Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_tailing1->solution_tailing1a Solutions solution_tailing1b Use End-Capped Column cause_tailing1->solution_tailing1b solution_tailing2 Dilute Sample or Reduce Injection Volume cause_tailing2->solution_tailing2 Solution solution_fronting1 Dilute Sample or Reduce Injection Volume cause_fronting1->solution_fronting1 Solution solution_fronting2 Dissolve Sample in Initial Mobile Phase cause_fronting2->solution_fronting2 Solution solution_split1a Filter Sample & Use Guard Column cause_split1->solution_split1a Solutions solution_split1b Reverse-Flush or Replace Column cause_split1->solution_split1b solution_split2 Prepare Sample in Mobile Phase cause_split2->solution_split2 Solution

Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.

References

optimizing storage conditions for lucidin primeveroside stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount to experimental success and data integrity. This technical support center provides essential guidance on the optimal storage and handling of lucidin primeveroside, a naturally occurring anthraquinone glycoside. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C, which can preserve it for up to three years.[1][2] Alternatively, storage at 4°C is suitable for a period of up to two years.[1][2]

Q2: I need to prepare a stock solution. How should I store it?

A2: Once dissolved in a solvent such as DMSO, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -80°C for long-term stability of up to six months, or at -20°C for shorter-term storage of up to one month.[1][3][4][5] Always protect solutions from light.[3]

Q3: My compound will be in transit for a few days. Is it stable at room temperature?

A3: Yes, this compound is stable at ambient room temperature for a few days, such as during shipping and customs processing.[1]

Q4: I am observing unexpected degradation of my compound during my experiments. What could be the cause?

A4: this compound is highly susceptible to degradation under certain conditions. The most common causes of degradation are exposure to acidic conditions and high temperatures.[6][7] In acidic environments, the glycosidic bond is prone to hydrolysis, leading to the formation of its aglycone, lucidin.[6][7][8] Lucidin itself is unstable in acidic media and can further degrade to xanthopurpurin.[7] Additionally, strong oxidizing or reducing agents are incompatible with this compound and should be avoided.[9]

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in dimethyl sulfoxide (DMSO) and water.[1][3] For aqueous solutions, the use of ultrasound and gentle warming may be necessary to achieve complete dissolution.[3] It is also soluble in ethanol.[1][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or purity over time in storage. Improper storage conditions (temperature, light exposure).Store solid compound at -20°C or 4°C. Store solutions in aliquots at -80°C or -20°C and protect from light.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes before freezing.
Rapid degradation of the compound during an experiment. Use of acidic buffers or reagents (low pH).Maintain a neutral or slightly basic pH in your experimental setup. If acidic conditions are unavoidable, minimize exposure time and temperature.
High experimental temperatures.Perform experiments at the lowest feasible temperature. Avoid prolonged heating.
Presence of strong oxidizing or reducing agents.Ensure all reagents and solvents are free from strong oxidizing or reducing agents.
Inconsistent experimental results. Degradation of the compound leading to variable concentrations.Prepare fresh working solutions from a properly stored stock solution for each experiment. Confirm the concentration and purity of the stock solution periodically using a suitable analytical method like HPLC.

Data on Stability of Structurally Similar Anthraquinone Glycosides

Compound Conditions Observation
Emodin-8-O-β-D-glucopyranosideMethanol/water (40/60, v/v) at 75°CGradual degradation with increasing extraction time (5-20 minutes).
Chrysophanol-8-O-β-D-glucopyranosideMethanol/water (40/60, v/v) at 125°CSignificant acceleration of hydrolytic degradation compared to 75°C.
Physcion-8-O-β-D-glucopyranosideMethanol/water (40/60, v/v) from 50°C to 150°CConcentration of the corresponding aglycone increases with temperature up to 150°C, indicating glycoside hydrolysis.

This data is adapted from a study on the hydrolytical instability of hydroxyanthraquinone glycosides and is intended to be illustrative of the general stability profile of this class of compounds.[6]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Solvents: Methanol, Water (HPLC grade)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Take samples at various time points. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at various time points.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours. Take samples at various time points.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose to base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Stress (e.g., 80°C) prep_stock->thermal Expose to photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize If applicable hplc HPLC Analysis (Quantify Parent & Degradants) neutralize->hplc

Experimental workflow for forced degradation studies.

degradation_pathway lp This compound lucidin Lucidin (Aglycone) lp->lucidin Hydrolysis (Acid, High Temperature) xantho Xanthopurpurin lucidin->xantho Degradation (Acidic Conditions)

Simplified degradation pathway of this compound.

signaling_pathway cluster_compound Compound Metabolism cluster_cellular Cellular Response lp This compound (Pro-genotoxin) lucidin Lucidin (Active Metabolite) lp->lucidin Metabolic Activation (Glycosidases) dna_damage DNA Adducts & Double-Strand Breaks lucidin->dna_damage Induces atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr Activates cell_cycle Cell Cycle Arrest atm_atr->cell_cycle Phosphorylates & Activates Downstream Targets dna_repair DNA Repair Mechanisms atm_atr->dna_repair Phosphorylates & Activates Downstream Targets

Genotoxicity and DNA damage response pathway.

References

Technical Support Center: Chemical Synthesis of Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of lucidin primeveroside. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex anthraquinone glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves:

  • Synthesis of the Aglycone: Preparation of lucidin (1,3-dihydroxy-2-(hydroxymethyl)anthraquinone).

  • Preparation of the Glycosyl Donor: Synthesis of peracetylated primeverosyl bromide.

  • Glycosylation: Koenigs-Knorr reaction between lucidin and the glycosyl donor.

  • Deprotection: Removal of acetyl groups to yield the final product.

FAQ 1: Synthesis of Lucidin - Low Yield and Side Reactions

Question: I am attempting to synthesize lucidin, but I am experiencing low yields and the formation of multiple side products. What are the common pitfalls in lucidin synthesis?

Answer: The synthesis of lucidin, a polyhydroxylated anthraquinone, can be challenging due to the potential for multiple side reactions and purification difficulties. A common route involves the Friedel-Crafts reaction of phthalic anhydride with a substituted benzene derivative, followed by functional group manipulations.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of Lucidin Incomplete reaction or decomposition of starting materials or product under harsh conditions.Optimize reaction temperature and time. Ensure anhydrous conditions for the Friedel-Crafts reaction. Use purified reagents.
Formation of Isomeric Side Products Lack of regioselectivity in the Friedel-Crafts acylation or subsequent functionalization steps.Employ starting materials with appropriate directing groups to enhance regioselectivity. Purify intermediates at each step to avoid carrying over impurities.
Difficulty in Purification The polar nature of lucidin and its precursors can lead to tailing on silica gel chromatography.Use a polar solvent system for chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol). Consider reverse-phase HPLC for final purification.
FAQ 2: Preparation of Peracetylated Primeverosyl Bromide - Instability and Low Yield

Question: My preparation of the peracetylated primeverosyl bromide, the glycosyl donor, is resulting in a low yield of an unstable product. How can I improve this step?

Answer: The synthesis of glycosyl bromides, such as acetobromoprimeverose, requires careful control of reaction conditions to prevent decomposition. The anomeric bromide is highly reactive and sensitive to moisture and heat.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of Glycosyl Bromide Incomplete reaction or decomposition of the product. The stability of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide is not high, as it can be easily decomposed by light or heat.Use fresh, high-purity starting materials (peracetylated primeverose). Perform the reaction under strictly anhydrous conditions and at a low temperature. Use a slight excess of the brominating agent (e.g., HBr in acetic acid or PBr₃).
Product Instability The glycosyl bromide is inherently unstable and susceptible to hydrolysis.Use the freshly prepared glycosyl bromide immediately in the subsequent glycosylation step. Store it under an inert atmosphere (argon or nitrogen) at low temperature (-20°C) for short periods.
Formation of Anomeric Mixtures The reaction conditions may not favor the formation of the desired α-bromide.The use of specific catalysts and reaction conditions can influence the anomeric ratio. For many glycosyl bromides, the α-anomer is thermodynamically favored.
FAQ 3: Koenigs-Knorr Glycosylation - Low Yield and Lack of Stereoselectivity

Question: The Koenigs-Knorr glycosylation of lucidin is giving me a low yield of the desired β-primeveroside, and I am observing the formation of the α-anomer as well. How can I optimize this reaction?

Answer: The Koenigs-Knorr reaction is a classic method for glycosylation but is prone to several challenges, including low yields, side reactions, and lack of stereocontrol, especially with complex phenols like lucidin.

Troubleshooting:

Problem Potential Cause Recommended Solution
Low Yield of Glycoside Low reactivity of the phenolic hydroxyl group of lucidin. Decomposition of the glycosyl donor. Side reactions such as the formation of orthoesters.Use a more reactive promoter system (e.g., silver triflate in addition to silver carbonate).[1] Ensure strictly anhydrous conditions to prevent hydrolysis of the donor. Optimize the reaction temperature; starting at a low temperature and gradually warming may improve yields.
Formation of α-Anomer Lack of neighboring group participation from the C-2' acetyl group of the primeverose donor.Ensure that the C-2' position of the glycosyl donor has a participating group (like an acetyl group) to direct the formation of the 1,2-trans (β) glycosidic bond.[1]
Regioselectivity Issues Glycosylation occurring at other hydroxyl groups of lucidin.The relative nucleophilicity of the hydroxyl groups on lucidin will influence the site of glycosylation. While the 3-OH is generally more nucleophilic, protection of the other hydroxyl groups may be necessary to ensure regioselectivity.
Formation of Orthoester Side Products A common side reaction in Koenigs-Knorr glycosylations.The choice of solvent and promoter can influence orthoester formation. Non-polar solvents may favor the desired glycoside.
FAQ 4: Deprotection of Acetyl Groups - Cleavage of the Glycosidic Bond

Question: During the final deprotection step to remove the acetyl groups, I am observing cleavage of the glycosidic bond, leading to the formation of lucidin and the free sugar. How can I avoid this?

Answer: The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a standard and generally mild method for removing acetyl groups.[2] However, with sensitive substrates, even these conditions can lead to undesired side reactions.

Troubleshooting:

Problem Potential Cause Recommended Solution
Cleavage of Glycosidic Bond The glycosidic bond is sensitive to the basic conditions of the Zemplén deacetylation.Use a strictly catalytic amount of sodium methoxide and monitor the reaction closely by TLC. Perform the reaction at a lower temperature (0°C to room temperature). Neutralize the reaction with a weak acid (e.g., Amberlite IR120 H+ resin or dry ice) as soon as the deacetylation is complete.[2]
Incomplete Deprotection Insufficient catalyst or reaction time.If the reaction stalls, a small additional amount of sodium methoxide can be added. Ensure the starting material is fully dissolved in the methanol.
Formation of Methyl Ether Byproducts Prolonged reaction times or excess base can potentially lead to methylation of the phenolic hydroxyls.Use only a catalytic amount of base and monitor the reaction progress to avoid extended reaction times.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Note that these are generalized from related reactions and may require optimization for this specific synthesis.

Table 1: Comparison of Promoters for Koenigs-Knorr Glycosylation

Promoter System Typical Reaction Time Typical Yield Range (%) Stereoselectivity (β:α) Notes
Silver Carbonate (Ag₂CO₃)12 - 48 hours30 - 60Variable, often moderateThe classical promoter; reaction can be slow.
Silver(I) Oxide (Ag₂O)8 - 24 hours40 - 70Generally good with participating groupsOften more reactive than silver carbonate.
Silver Triflate (AgOTf)1 - 6 hours60 - 90Good to excellentA more reactive and soluble promoter, often used in catalytic amounts with a stoichiometric acid scavenger.[1]
Mercury(II) Cyanide (Hg(CN)₂)2 - 8 hours50 - 80GoodEffective but highly toxic; use should be avoided if possible.

Table 2: Comparison of Deprotection Methods for Acetylated Glycosides

Method Reagents Typical Reaction Time Typical Yield Range (%) Advantages Disadvantages
Zemplén Deacetylation Catalytic NaOMe in MeOH0.5 - 2 hours85 - 98Mild conditions, high yield, generally preserves glycosidic bonds.[2]Can cleave sensitive glycosidic bonds if not carefully controlled.
Acidic Hydrolysis Dilute HCl in MeOH/H₂O1 - 4 hours60 - 80Useful for base-sensitive molecules.Risk of cleaving acid-labile glycosidic bonds.
Enzymatic Hydrolysis Lipases or esterases in buffer12 - 72 hours80 - 95Highly selective, environmentally friendly.Enzymes can be expensive and substrate-specific; reactions can be slow.

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in the synthesis of this compound. Note: These protocols are based on established methods for similar compounds and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Peracetylated Primeverosyl Bromide

This protocol describes a two-step process: the peracetylation of primeverose followed by bromination.

Step 1: Peracetylation of Primeverose

  • Suspend primeverose (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of sodium acetate (0.1 eq).

  • Heat the mixture to 100°C with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield hexaacetylprimeverose.

Step 2: Bromination

  • Dissolve the peracetylated primeverose (1.0 eq) in a minimal amount of dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a solution of hydrogen bromide in acetic acid (33 wt. %, 2.0 eq) dropwise.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with cold saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • The resulting crude acetobromoprimeverose should be used immediately in the next step without further purification.

Protocol 2: Koenigs-Knorr Glycosylation of Lucidin
  • To a stirred suspension of lucidin (1.0 eq), freshly activated molecular sieves (4 Å), and silver carbonate (2.0 eq) in anhydrous dichloromethane at -20°C under an argon atmosphere, add a solution of freshly prepared peracetylated primeverosyl bromide (1.2 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture in the dark and allow it to slowly warm to room temperature over 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford peracetylated this compound.

Protocol 3: Zemplén Deacetylation of Peracetylated this compound
  • Dissolve the peracetylated this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq) dropwise until the pH reaches 8-9.[2]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed (typically 30 minutes to 2 hours).[2]

  • Neutralize the reaction by adding Amberlite IR120 (H+) resin until the pH is 7.[2]

  • Filter the mixture and wash the resin with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude this compound by flash chromatography or preparative HPLC to obtain the final product.

Mandatory Visualizations

Chemical_Synthesis_of_Lucidin_Primeveroside cluster_0 Step 1: Aglycone Synthesis cluster_1 Step 2: Glycosyl Donor Preparation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection Phthalic_Anhydride Phthalic Anhydride + Substituted Benzene Lucidin Lucidin Phthalic_Anhydride->Lucidin Friedel-Crafts Acylation & Functionalization Peracetylated_Lucidin_Primeveroside Peracetylated this compound Lucidin->Peracetylated_Lucidin_Primeveroside Koenigs-Knorr Reaction Primeverose Primeverose Hexaacetylprimeverose Hexaacetylprimeverose Primeverose->Hexaacetylprimeverose Acetylation (Ac₂O, NaOAc) Acetobromoprimeverose Acetobromoprimeverose Hexaacetylprimeverose->Acetobromoprimeverose Bromination (HBr/AcOH) Acetobromoprimeverose->Peracetylated_Lucidin_Primeveroside Lucidin_Primeveroside This compound (Final Product) Peracetylated_Lucidin_Primeveroside->Lucidin_Primeveroside Zemplén Deacetylation (NaOMe, MeOH) Troubleshooting_Koenigs_Knorr Start Low Yield or Side Products in Glycosylation Check_Purity Verify Purity of Lucidin and Glycosyl Donor Start->Check_Purity Check_Conditions Ensure Strictly Anhydrous Conditions Start->Check_Conditions Optimize_Promoter Optimize Promoter System (e.g., add AgOTf) Check_Purity->Optimize_Promoter Check_Conditions->Optimize_Promoter Optimize_Temp Optimize Reaction Temperature Optimize_Promoter->Optimize_Temp Check_Stereochem Check for α-Anomer Formation Optimize_Temp->Check_Stereochem Check_Participation Ensure C-2' Participating Group Check_Stereochem->Check_Participation If α-anomer present Check_Regio Check for Regioisomers Check_Stereochem->Check_Regio If β-anomer is major Purification Purify by Column Chromatography or HPLC Check_Participation->Purification Protecting_Groups Consider Protecting Other Hydroxyls Check_Regio->Protecting_Groups If regioisomers present Check_Regio->Purification If single regioisomer Protecting_Groups->Purification

References

Technical Support Center: Method Development for Separating Lucidin Primeveroside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of lucidin primeveroside and its isomers. The focus is on High-Performance Liquid Chromatography (HPLC) based methods, which are commonly employed for the analysis and purification of such anthraquinone glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the likely "isomers" of this compound I might encounter?

A1: While lucidin 3-O-β-primeveroside is the most commonly cited form, you may encounter several types of isomers:

  • Positional Isomers: The primeverose sugar moiety could be attached to a different hydroxyl group on the lucidin aglycone.

  • Glycosidic Linkage Isomers: The linkage between lucidin and the primeverose sugar could be an α- or β-glycosidic bond.

  • Stereoisomers: The sugar component, primeverose (a disaccharide of glucose and xylose), can have different stereochemical configurations.

  • Co-eluting Structural Isomers: Other anthraquinone glycosides from the natural source with the same molecular weight as this compound may be present. For instance, chrysophanol glycosides are known to have isomeric forms that are challenging to separate.[1][2]

Q2: What is a standard starting point for an HPLC method to separate this compound from other compounds?

A2: A common starting point is reversed-phase HPLC. A typical setup would include a C18 column with a gradient elution using water and acetonitrile, both modified with a small amount of acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[3][4]

Q3: My this compound peak is broad or shows tailing. What could be the cause?

A3: Peak broadening or tailing can be caused by several factors:

  • Secondary Interactions: The hydroxyl and carbonyl groups on the anthraquinone structure can have secondary interactions with the silica backbone of the stationary phase. Adding a competing acid (e.g., 0.1% TFA) to the mobile phase can mitigate this.

  • Column Overload: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.

  • Contaminated Guard Column or Column: If the column has been used extensively, it may be contaminated. Try flushing the column or replacing the guard column.

  • Inappropriate pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

Q4: I am observing unexpected peaks in my chromatogram. What could be their origin?

A4: Unexpected peaks can arise from several sources:

  • Degradation Products: Anthraquinone glycosides can be sensitive to heat, light, and acidic conditions, leading to hydrolysis of the glycosidic bond and formation of the aglycone (lucidin) or other degradation products.[5]

  • Extraction Artifacts: The use of certain solvents during extraction can lead to the formation of artifacts. For example, using ethanol at reflux temperatures can form lucidin-ω-ethyl ether.[4][6]

  • Co-extracted Compounds: Your extract will likely contain other related anthraquinones like ruberythric acid and alizarin, which need to be resolved from your target compound.[6][7]

Troubleshooting Guide for Isomer Separation

Separating isomers of this compound or other closely related anthraquinone glycosides can be challenging due to their similar physicochemical properties. Below are common issues and potential solutions.

Problem 1: Poor or No Resolution of Isomeric Peaks
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition 1. Modify the organic solvent: Try switching from acetonitrile to methanol or using a combination of both. Methanol can offer different selectivity for polar compounds. 2. Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks. 3. Change the mobile phase modifier: If using TFA, try formic acid or acetic acid, as they can alter the interactions with the stationary phase.
Inadequate Stationary Phase Selectivity 1. Switch to a different column chemistry: Consider a phenyl-hexyl or a polar-embedded C18 column, which can provide alternative selectivities. 2. Try a different particle size or column length: A longer column or one with a smaller particle size can increase efficiency and improve resolution.
Temperature Effects Optimize column temperature: Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction, which can sometimes improve separation.
Problem 2: Co-elution with Other Anthraquinone Glycosides
Potential Cause Troubleshooting Steps
Similar Polarity of Compounds 1. Employ orthogonal separation techniques: If HPLC is insufficient, consider techniques like High-Speed Counter-Current Chromatography (HSCCC), which separates based on partitioning behavior and can be effective for separating isomers.[1][2] 2. Utilize two-dimensional HPLC (2D-HPLC): This can significantly increase peak capacity by using two columns with different selectivities.
Complex Sample Matrix Improve sample preparation: Use Solid-Phase Extraction (SPE) to clean up the sample and remove interfering compounds before HPLC analysis.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for specific isomer separations.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[4]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength maximum for this compound (around 406 nm).[6]

  • Column Temperature: Room temperature or controlled at 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 20-30%).

    • Increase to a higher percentage of B over 20-30 minutes.

    • Include a wash step with a high percentage of B.

    • Return to initial conditions and allow for re-equilibration.

Summary of HPLC Conditions for Anthraquinone Glycoside Separation
Parameter Condition 1 (General Analysis) Condition 2 (Isomer Focus)
Column C18 (250 mm x 4.6 mm, 5 µm)[4]Phenyl-Hexyl or Polar-Embedded C18
Mobile Phase A Water + 0.1% TFA[4]Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA[4]Methanol or Acetonitrile/Methanol mixture
Gradient Linear gradientShallow linear gradient
Flow Rate 1.0 mL/min0.8 - 1.0 mL/min
Temperature Ambient30 - 40 °C

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis raw_material Raw Material (e.g., Rubia tinctorum root) extraction Extraction (e.g., UAE with Ethanol/Water) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract sample_prep Sample Preparation (SPE Cleanup) crude_extract->sample_prep hplc_analysis HPLC Method Development sample_prep->hplc_analysis hplc_analysis->hplc_analysis fraction_collection Fraction Collection hplc_analysis->fraction_collection purity_check Purity Analysis fraction_collection->purity_check pure_isomer Isolated Isomer purity_check->pure_isomer

Caption: Experimental workflow for the extraction and purification of this compound isomers.

troubleshooting_workflow start Poor Isomer Resolution in HPLC check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient (make shallower) check_mobile_phase->adjust_gradient Yes check_stationary_phase Change Stationary Phase? check_mobile_phase->check_stationary_phase No adjust_gradient->check_stationary_phase No Improvement end Resolution Achieved adjust_gradient->end Improved change_solvent Change Organic Solvent (ACN to MeOH) change_modifier Change Acid Modifier (TFA to Formic Acid) change_column Use Different Column Chemistry (e.g., Phenyl-Hexyl) check_stationary_phase->change_column Yes check_temp Optimize Temperature? check_stationary_phase->check_temp No change_column->check_temp No Improvement change_column->end Improved adjust_temp Vary Column Temperature check_temp->adjust_temp Yes consider_alternative Consider Alternative Techniques (e.g., HSCCC) check_temp->consider_alternative No adjust_temp->consider_alternative No Improvement adjust_temp->end Improved consider_alternative->end

Caption: Troubleshooting flowchart for improving the HPLC separation of isomers.

References

minimizing matrix effects in lucidin primeveroside LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of lucidin primeveroside, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma or urine, components such as phospholipids, proteins, and salts are common sources of matrix effects.

Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, inconsistent and inaccurate results are hallmark signs of uncompensated matrix effects. Because the composition of biological samples can vary between individuals and collection times, the extent of matrix effects can also differ, leading to poor reproducibility. It is crucial to evaluate and address matrix effects during method development and validation to ensure reliable results.[3]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio.[1][4] However, a specific SIL-IS for this compound may not be commercially available. In such cases, a structural analog can be used as an internal standard, but careful validation is required to ensure it effectively mimics the behavior of this compound.

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The post-extraction spike method is a widely accepted approach to quantitatively determine the impact of the matrix on your analysis.[5] This involves comparing the signal response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. The matrix factor (MF) can be calculated to express the degree of ion suppression or enhancement. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q5: What are some practical strategies to minimize matrix effects during sample preparation?

A5: Effective sample preparation is a critical first step in reducing matrix effects. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[1] For plasma samples, specialized SPE cartridges designed to remove phospholipids can be particularly beneficial. The choice of sample preparation method should be guided by the specific matrix and the physicochemical properties of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Low signal intensity or complete signal loss for this compound. Severe ion suppression: Co-eluting matrix components are significantly inhibiting the ionization of this compound.1. Optimize chromatographic separation: Modify the LC gradient to separate this compound from the suppression zone. A post-column infusion experiment can help identify these zones. 2. Improve sample cleanup: Implement a more rigorous sample preparation method, such as SPE or LLE, to remove interfering compounds. 3. Dilute the sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate suppression.[4]
Inconsistent peak areas for quality control (QC) samples. Variable matrix effects between samples: Different biological samples have varying compositions, leading to inconsistent levels of ion suppression.1. Use a suitable internal standard: A SIL-IS is ideal. If unavailable, a carefully validated structural analog can help normalize for variability. 2. Matrix-matched calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure consistent matrix effects across the analytical run.
Poor peak shape (e.g., fronting, tailing, or splitting). Interaction with metal components: Chelating compounds can interact with the stainless steel components of the HPLC system, leading to poor peak shape and signal loss.[6] Column overload or contamination: Injecting too much sample or accumulation of matrix components on the column can degrade performance.1. Consider a metal-free or PEEK-lined column and tubing: This can prevent interactions between the analyte and metal surfaces.[6] 2. Optimize sample loading: Reduce the injection volume or dilute the sample. 3. Implement a column wash step: A thorough wash between injections can prevent the buildup of contaminants.
High background noise in the chromatogram. Contamination of the LC-MS system: Buildup of non-volatile salts or other matrix components in the ion source or mass spectrometer.1. Use a divert valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-volatile components may elute. 2. Regular instrument maintenance: Clean the ion source and other components of the mass spectrometer as recommended by the manufacturer.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound analytical standard.

  • Internal standard (if used).

  • All solvents and reagents used in the LC-MS method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (if applicable) into the mobile phase at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spike): Extract the six different lots of blank matrix using your established sample preparation method. Spike this compound and the internal standard into the extracted matrix eluate at the same concentrations as Set A.[5]

    • Set C (Matrix Standard): Spike this compound and the internal standard into the blank matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

Data Interpretation:

Parameter Value Interpretation
Matrix Factor (MF) < 1Ion Suppression
> 1Ion Enhancement
= 1No Matrix Effect
IS-Normalized MF Close to 1Internal standard is effectively compensating for matrix effects.
Recovery 85-115%Acceptable extraction efficiency.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • A stock solution of this compound.

  • A syringe pump.

  • A T-connector.

  • Extracted blank matrix.

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the T-connector.

    • Connect the outlet of the syringe pump to the second port of the T-connector.

    • Connect the third port of the T-connector to the MS ion source.

  • Analyte Infusion:

    • Fill a syringe with the this compound solution and place it in the syringe pump.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to introduce a steady stream of the analyte into the MS.[4]

  • Analysis:

    • Begin infusing the analyte solution and acquire data on the mass spectrometer in the appropriate mode (e.g., MRM for this compound). You should observe a stable baseline signal.

    • Inject a sample of the extracted blank matrix onto the LC column and run your chromatographic method.

  • Data Analysis:

    • Monitor the signal of the infused this compound throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression, while a rise in the baseline indicates ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample (e.g., Plasma) spe Solid-Phase Extraction (SPE) start->spe Recommended ppt Protein Precipitation (PPT) start->ppt Simpler, but may have higher matrix effects lcms LC-MS/MS System spe->lcms ppt->lcms data Data Acquisition lcms->data eval Post-Extraction Spike or Post-Column Infusion data->eval results Quantitative/Qualitative Assessment eval->results

Caption: Workflow for sample preparation and matrix effect evaluation in this compound analysis.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Inaccurate Results? check_is Is a suitable Internal Standard used? start->check_is Yes use_is Implement SIL-IS or validated analog start->use_is No eval_matrix Have matrix effects been evaluated? check_is->eval_matrix check_prep Is sample preparation adequate? eval_matrix->check_prep Yes perform_eval Perform Post-Extraction Spike/ Post-Column Infusion eval_matrix->perform_eval No check_chrom Is chromatography optimized? check_prep->check_chrom Yes improve_prep Use SPE or LLE check_prep->improve_prep No optimize_chrom Modify LC gradient check_chrom->optimize_chrom No end Reliable Quantification check_chrom->end Yes

Caption: Decision tree for troubleshooting inconsistent results in this compound LC-MS analysis.

References

Technical Support Center: Scaling Up Lucidin Primeveroside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of lucidin primeveroside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of this compound purification, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Inadequate Extraction: The solvent may not be efficiently penetrating the plant material, or the extraction time may be insufficient. 2. Degradation during Extraction: High temperatures or acidic conditions can lead to the degradation of this compound.[1]1. Optimize Extraction Parameters: Increase the extraction time or consider using a different solvent system, such as an ethanol-water mixture. Pre-treatment of the plant material by grinding to a fine powder can also improve solvent penetration. 2. Use Milder Conditions: Employ lower extraction temperatures. An aqueous glucose solution has been shown to reduce the degradation of similar compounds during extraction.[1] Protect the extraction mixture from light to prevent photodegradation.
Formation of Lucidin-ω-ethyl ether Reaction with Ethanol: This artifact is formed when using ethanol as a solvent at reflux temperatures.[2]Modify Extraction Solvent or Temperature: If the presence of this ether is undesirable, consider using a different solvent or performing the ethanol extraction at a lower temperature, such as through maceration at room temperature.[3]
Poor Resolution in Preparative Chromatography 1. Column Overload: The amount of crude extract loaded onto the column exceeds its separation capacity. 2. Inappropriate Stationary or Mobile Phase: The chosen chromatography system may not be optimal for separating this compound from closely related compounds. 3. Inconsistent Column Packing (at large scale): For self-packed large-scale columns, inconsistencies can lead to poor performance.[4]1. Reduce Sample Load: Decrease the amount of extract loaded onto the column. 2. Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) or modify the mobile phase composition.[1] High-Speed Counter-Current Chromatography (HSCCC) is an effective alternative for separating polar compounds like anthraquinone glycosides.[5][6] 3. Use Pre-packed Columns: For better consistency and reproducibility at scale, consider using pre-packed chromatography columns.[4]
Difficulty with Crystallization at Scale 1. Supersaturation Issues: Achieving and maintaining the optimal level of supersaturation for crystal growth is more challenging in larger volumes.[7] 2. Impurities Inhibiting Crystal Growth: Co-purified impurities can interfere with the crystallization process. 3. Inefficient Mixing and Heat Transfer: In large vessels, inconsistent mixing and temperature gradients can lead to uncontrolled nucleation and poor crystal quality.[7]1. Controlled Cooling and Anti-solvent Addition: Implement a slow, controlled cooling process or a gradual addition of an anti-solvent to maintain optimal supersaturation. Seeding the solution with pure this compound crystals can initiate crystallization.[8] 2. Improve Purity of Starting Material: Ensure the material intended for crystallization is of high purity by optimizing the preceding chromatography steps. 3. Optimize Agitation and Temperature Control: Use appropriate mixing speeds and a well-designed vessel to ensure homogenous conditions throughout the crystallization process.
Product Instability Degradation: this compound can be sensitive to pH, temperature, and light.[1]Proper Storage: Store purified this compound at low temperatures (-20°C or -80°C) and protected from light.[9] Use freshly prepared solvents for any subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from its natural source, Rubia tinctorum?

A1: The most frequently cited method for the extraction of this compound is refluxing with ethanol.[2] This method has been shown to yield a non-moisture-sensitive extract from which this compound can be successfully crystallized.[2] However, it is important to be aware that this process can lead to the formation of lucidin-ω-ethyl ether.[2]

Q2: How can I monitor the purity of this compound during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for monitoring the purity of this compound.[1] A typical HPLC system would utilize a C18 reversed-phase column with a water/acetonitrile gradient containing a small amount of acid, such as trifluoroacetic acid.[10]

Q3: What are the main challenges when scaling up from laboratory to pilot-scale purification?

A3: Key challenges include:

  • Chromatography: Maintaining resolution and consistency when moving to larger columns. The cost of large volumes of high-purity solvents and stationary phases can also be a significant factor.[4]

  • Crystallization: Controlling nucleation and crystal growth in larger volumes, where heat and mass transfer can be less efficient.[7]

  • Solvent Handling: Managing and recovering large volumes of solvents safely and efficiently.

  • Equipment: The transition from laboratory glassware to larger-scale reactors and chromatography skids requires careful process adaptation.[11]

Q4: Are there alternative purification techniques to traditional silica gel chromatography for scaling up?

A4: Yes, for polar glycosides like this compound, High-Speed Counter-Current Chromatography (HSCCC) and macroporous resin chromatography are powerful scalable alternatives. HSCCC is a liquid-liquid chromatography technique that avoids irreversible adsorption onto a solid support.[12] Macroporous resins can be used for an initial enrichment of anthraquinone glycosides from the crude extract, which can then be further purified by other methods like HSCCC.[5]

Q5: What is the primary mechanism of action and potential toxicity of this compound?

A5: this compound itself is a pro-genotoxin. In biological systems, it is metabolically converted to its aglycone, lucidin.[9][13] Lucidin is a genotoxic compound that can form adducts with DNA, leading to mutations and potential carcinogenicity.[14][15] This is a critical consideration for any drug development program involving this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for Anthraquinones
Extraction MethodSolvent SystemKey FindingsReference
Heat RefluxEthanolYielded a 14% extract from madder root. Identified this compound, ruberythric acid, alizarin, and the artifact lucidin-ω-ethyl ether.[2]
MacerationEthanol/Water (e.g., 70:30 v/v)A common choice for extracting glycosides at room temperature, potentially reducing degradation.[3]
Ultrasonic Assisted Extraction (UAE)EthanolFor related anthraquinones, a 1.5-fold increase in yield was observed after acid hydrolysis. Maximum recovery was achieved after 45 minutes.[16]
Table 2: Overview of Scalable Purification Techniques for Anthraquinone Glycosides
Purification TechniqueStationary/Solvent SystemKey Advantages for Scale-UpConsiderations
Macroporous Resin Chromatography Various non-polar to polar resins (e.g., X-5, D101). Elution with ethanol-water gradients.High adsorption capacity, cost-effective for initial enrichment, regenerable.Screening of different resins is necessary to find the optimal one for the target compound.
High-Speed Counter-Current Chromatography (HSCCC) Two-phase solvent systems (e.g., chloroform/ethyl acetate/methanol/water).No solid support matrix (no irreversible adsorption), high sample loading capacity, good resolution for polar compounds.Selection of the appropriate two-phase solvent system is critical and can be time-consuming.
Preparative HPLC Reversed-phase C18 columns with water/acetonitrile or methanol gradients.High resolution and purity achievable.High cost of large-scale columns and solvents, potential for column overload.
Crystallization Methanol or other suitable solvent/anti-solvent systems.Can provide very high purity product in a single step, cost-effective.Requires a relatively pure starting material, scaling up can be challenging to control.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Preparation of Plant Material: Grind dried Rubia tinctorum roots to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • For a 1 kg scale, suspend the powdered root material in 10 L of 80% ethanol in a suitable reaction vessel.

    • Stir the mixture at room temperature for 24 hours (maceration) to minimize the formation of ethoxy artifacts.

    • Filter the mixture through a coarse filter, followed by a finer filter paper to separate the extract from the solid residue.

    • Repeat the extraction on the residue with another 5 L of 80% ethanol for 12 hours to maximize yield.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator or a falling film evaporator for larger volumes.

  • Drying: Dry the concentrated extract completely under high vacuum to obtain a solid crude extract.

Protocol 2: Purification by Macroporous Resin and Preparative Chromatography
  • Enrichment with Macroporous Resin:

    • Select a suitable macroporous resin (e.g., D101) based on preliminary screening.

    • Pack a column with the activated resin.

    • Dissolve the crude extract in deionized water and load it onto the column.

    • Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.

    • Elute the anthraquinone glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 70% ethanol).

    • Monitor the fractions by HPLC and pool the fractions rich in this compound.

    • Concentrate the enriched fraction to dryness.

  • Final Purification by Preparative HPLC:

    • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

    • Purify the dissolved sample on a preparative C18 HPLC column.

    • Use a gradient of acetonitrile in water (with 0.1% formic or trifluoroacetic acid) as the mobile phase.

    • Collect fractions based on the UV chromatogram (detection at ~250 nm).

    • Analyze the fractions for purity by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product plant_material Dried & Ground Rubia tinctorum Roots extraction Maceration with 80% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Solid Extract concentration->crude_extract resin_adsorption Macroporous Resin Adsorption crude_extract->resin_adsorption Dissolve in Water resin_wash Wash with Water resin_adsorption->resin_wash resin_elution Elution with Ethanol Gradient resin_wash->resin_elution enriched_fraction Enriched Fraction resin_elution->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_fractions Collect Pure Fractions prep_hplc->pure_fractions crystallization Crystallization from Methanol pure_fractions->crystallization Solvent Removal final_product Pure Lucidin Primeveroside Crystals crystallization->final_product

Caption: Experimental workflow for scaling up this compound purification.

signaling_pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response lucidin_primeveroside This compound metabolism Metabolic Cleavage (Glycosidases) lucidin_primeveroside->metabolism lucidin Lucidin (Aglycone) metabolism->lucidin adduct_formation Covalent Binding lucidin->adduct_formation Genotoxic Agent dna Cellular DNA dna->adduct_formation dna_adducts Lucidin-DNA Adducts (e.g., Luc-N2-dG, Luc-N6-dA) adduct_formation->dna_adducts ddr DNA Damage Response (DDR) Activation (ATM/ATR kinases) dna_adducts->ddr Triggers cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) ddr->cell_cycle_arrest dna_repair DNA Repair (e.g., NER) ddr->dna_repair apoptosis Apoptosis ddr->apoptosis

Caption: Genotoxic mechanism of this compound.

References

Validation & Comparative

A Comparative Analysis of Lucidin Primeveroside Content in Various Rubia Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the phytochemical composition of medicinal plants is paramount. This guide provides a comparative overview of lucidin primeveroside content in different species of the Rubia genus, a group of plants historically used for their dyeing and medicinal properties. This document synthesizes available data on the concentration of this bioactive anthraquinone glycoside, outlines the experimental methodologies for its quantification, and presents a generalized workflow for its analysis.

Quantitative Comparison of this compound

This compound is a significant anthraquinone derivative found in the roots and rhizomes of Rubia species.[1] Its concentration can vary between different species, which has implications for their potential therapeutic applications. While comprehensive studies directly comparing a wide range of Rubia species under identical conditions are limited, data from various sources allow for a preliminary comparison.

Rubia SpeciesThis compound ContentMethod of QuantificationReference
Rubia tinctorum (Madder)Major compound identifiedHPLC, 1H NMR[1][2][3]
Rubia cordifolia (Indian Madder)PresentNot explicitly quantified in cited abstracts[4][5]
Rubia peregrina (Wild Madder)Identified as a significant peakHPLC-MS[6]
Rubia akaneMentioned as containing anthraquinonesGeneral reference, no specific data on this compound[7]

Note: The table above indicates the presence of this compound in several Rubia species. However, direct quantitative comparisons are challenging due to variations in experimental conditions, plant age, geographical origin, and extraction methods across different studies. Rubia tinctorum is frequently cited as containing this compound as a major anthraquinone.[2][3]

Experimental Protocols

The accurate quantification of this compound in Rubia species relies on robust extraction and analytical techniques. The following sections detail the common methodologies employed in the cited research.

1. Extraction of this compound

Several methods have been utilized for the extraction of anthraquinones, including this compound, from Rubia plant material. The choice of solvent and extraction conditions is critical as it can influence the yield and integrity of the target compound.

  • Ethanol Extraction:

    • Procedure: Ground madder root is dispersed in ethanol and heated to reflux with stirring for a specified period (e.g., 3 hours). The mixture is then filtered, and the solvent is evaporated to yield a solid extract.[8][9]

    • Note: While effective, ethanol extraction at reflux temperatures can lead to the formation of ethoxy derivatives, such as lucidin-ω-ethyl ether, which is not a naturally occurring compound.[9]

  • Aqueous Glucose Solution Extraction:

    • Procedure: This method is highlighted as an effective technique for extracting this compound and ruberythric acid without causing hydrolysis, which can occur with acidic extraction methods.[10]

  • Methanol/Water Extraction:

    • Procedure: A common method for preparing samples for HPLC analysis involves extracting the ground plant material with a methanol/water mixture (e.g., 1:1) at a controlled temperature (e.g., 65°C) for one hour.[6]

2. Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for the identification and quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for separation.[9][10]

    • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is commonly employed.[6][8]

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used for detection and quantification. UV detection is often set at 250 nm or 450 nm.[6][10]

  • Quantitative 1H NMR (qNMR) Spectroscopy:

    • Procedure: A validated method for the simultaneous qualitative and quantitative analysis of this compound and ruberythric acid in Rubia tinctorum extracts has been developed.[1] This technique offers a rapid and standard-free approach.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is often used as the solvent.[1][8]

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from Rubia species.

experimental_workflow start Plant Material Collection (e.g., Rubia roots) preparation Sample Preparation (Drying, Grinding) start->preparation extraction Extraction (e.g., Ethanol, Methanol/Water) preparation->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Crude Extract) filtration->concentration analysis Analytical Quantification concentration->analysis hplc HPLC-DAD/MS analysis->hplc Separation-based nmr qNMR analysis->nmr Spectroscopy-based data Data Analysis & Quantification hplc->data nmr->data

Caption: Generalized workflow for this compound analysis.

References

Comparative Genotoxicity of Lucidin Primeveroside and its Aglycone, Lucidin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the genotoxic potential of lucidin primeveroside and its active metabolite, lucidin. The information is intended for researchers, scientists, and drug development professionals investigating the safety profile of compounds containing these anthraquinone derivatives.

This compound, a natural glycoside found in the roots of plants such as Rubia tinctorum (madder), is considered a pro-genotoxin.[1] It requires metabolic activation through the enzymatic cleavage of its primeverose sugar moiety to form the biologically active aglycone, lucidin.[1] It is lucidin that interacts with DNA, leading to mutations and chromosomal damage.[1]

Executive Summary

  • This compound exhibits genotoxic potential following metabolic activation to lucidin.[1]

  • Lucidin is a known mutagen and has been shown to be genotoxic in various in vitro assays.[2] It can act as both a direct-acting mutagen and can be further metabolized to more potent mutagens.[3]

  • Mechanism of Action : The primary mechanism of genotoxicity involves the formation of DNA adducts by lucidin, which can lead to point mutations, DNA strand breaks, and chromosomal aberrations.[1][3]

  • Key Signaling Pathways : The cellular response to DNA damage induced by lucidin involves the activation of the ATM/ATR signaling cascade, which orchestrates cell cycle arrest and DNA repair.[1]

Quantitative Genotoxicity Data

Direct quantitative comparisons of this compound and lucidin in the same studies are limited in the available literature. The following table summarizes the genotoxic effects based on available data.

Genotoxicity AssayTest SystemCompoundMetabolic Activation (S9)Observed Effect
Ames Test Salmonella typhimurium TA98, TA100This compoundWith/WithoutPositive for mutagenicity.[2] Specific revertant counts not available for direct comparison.
Salmonella typhimurium (various strains)LucidinWith/WithoutPositive for mutagenicity, with increased activity in the presence of S9.[4] Specific revertant counts not available for direct comparison.
Micronucleus Assay Mammalian Cells (in vitro)This compoundNot specifiedExpected to be positive following metabolic activation to lucidin.
Mammalian Cells (in vitro)LucidinNot specifiedExpected to induce an increase in micronuclei formation, indicative of clastogenic and/or aneugenic effects.[3]
Comet Assay Mammalian Cells (in vitro)This compoundNot specifiedExpected to be positive following metabolic activation to lucidin.
Mammalian Cells (in vitro)LucidinNot specifiedExpected to induce DNA strand breaks, resulting in a positive comet assay.[3]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

  • Procedure: a. Varying concentrations of the test compound, the bacterial culture, and either the S9 mix or a buffer are combined in a test tube. b. The mixture is added to a molten top agar containing a trace amount of histidine. c. This mixture is poured onto a minimal glucose agar plate. d. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity).

Methodology:

  • Cell Lines: Human or other mammalian cell lines (e.g., TK6, CHO, V79) are used.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix).

  • Procedure: a. Cells are exposed to various concentrations of the test compound for a short period (e.g., 3-6 hours) with and without S9, or for a longer period (e.g., 24 hours) without S9. b. Following exposure, cells are cultured for a period allowing for one to two cell divisions. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. c. Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Data Analysis: The frequency of micronuclei in binucleated cells is scored using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA single- and double-strand breaks.

Methodology:

  • Cell Lines: A variety of eukaryotic cell lines can be used.

  • Procedure: a. Cells are treated with different concentrations of the test substance. b. Treated cells are embedded in a low-melting-point agarose on a microscope slide. c. The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the nuclear DNA (nucleoids). d. The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. e. Electrophoresis is performed, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." f. The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail and the tail moment (a product of tail length and the fraction of DNA in the tail).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of genotoxicity and the experimental procedures, the following diagrams are provided.

Metabolic_Activation Lucidin_Primeveroside This compound (Pro-genotoxin) Enzymatic_Cleavage Metabolic Activation (e.g., Glycosidases, S9 mix) Lucidin_Primeveroside->Enzymatic_Cleavage Lucidin Lucidin (Active Metabolite) Enzymatic_Cleavage->Lucidin DNA_Adducts DNA Adducts Lucidin->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA_Adducts->Genotoxicity

Metabolic activation of this compound to the genotoxic lucidin.

DNA_Damage_Response cluster_nucleus Nucleus Lucidin Lucidin DNA_Damage DNA Damage (e.g., Double-Strand Breaks) Lucidin->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Kinases (Transducers) ATM_ATR->CHK1_CHK2 p53 p53 (Effector) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Simplified DNA damage response pathway activated by lucidin.

Experimental_Workflow cluster_Ames Ames Test cluster_Micronucleus Micronucleus Assay cluster_Comet Comet Assay A1 Bacterial Culture + Test Compound + S9 (optional) A2 Plate on Minimal Agar A1->A2 A3 Incubate (48-72h) A2->A3 A4 Count Revertant Colonies A3->A4 M1 Expose Mammalian Cells to Compound M2 Culture & Add Cytochalasin B M1->M2 M3 Harvest, Fix, & Stain M2->M3 M4 Score Micronuclei in Binucleated Cells M3->M4 C1 Treat Cells with Compound C2 Embed Cells in Agarose C1->C2 C3 Lysis & Alkaline Electrophoresis C2->C3 C4 Stain DNA & Visualize Comets C3->C4

Generalized workflows for key genotoxicity assays.

References

A Comparative Analysis of the Biological Activities of Lucidin Primeveroside and Other Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of lucidin primeveroside against other well-studied anthraquinones, including emodin, alizarin, rhein, and purpurin. The information is supported by experimental data from various studies, offering insights into their potential therapeutic applications and mechanisms of action.

Quantitative Data Summary

The following table summarizes the reported biological activities of this compound and other selected anthraquinones. It is important to note that the data is collated from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.

CompoundBiological ActivityCell Line / ModelIC50 / Activity MetricReference
This compound GenotoxicityIn vivo (mice)Induces DNA adduct formation and increases mutation frequencies[1]
AntioxidantChemical assayHas known antioxidant properties[2]
Anti-inflammatoryIn vitroStudied for potential anti-inflammatory effects[2]
Emodin CytotoxicityMurine leukemia L1210Weaker inhibition than skyrin[3]
CytotoxicityA549 (Lung Cancer)Dose-dependent viability reduction (1-30 µM)[4]
CytotoxicityVarious cancer cell linesIC50 values range from low to high µM[5]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibits NO and TNFα expression[6]
Alizarin Cytotoxicity4T1 (Breast Cancer)IC50: 495 µM[7][8]
CytotoxicityPancreatic cancer cellsIC50: ~10 µM[9]
AntioxidantChemical assays (DPPH, ABTS, etc.)Shows antioxidant activity[10]
Rhein CytotoxicityA549 (Lung Cancer)Induces G0/G1 phase arrest[11]
CytotoxicityBEL-7402 (Hepatocellular Carcinoma)Induces S phase arrest[11]
CytotoxicityOral cancer cellsInduces apoptosis and S-phase arrest[12]
Anti-inflammatoryIn vitroInhibits NF-κB pathway[13]
Purpurin AntioxidantChemical and cell-based assaysStrong antioxidant and radical scavenging activity[10][14]
Anti-inflammatoryRAW 264.7 macrophagesInhibits NO production and down-regulates NLRP3 inflammasome[14]

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁵ cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the anthraquinone compounds (e.g., this compound, emodin, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the anthraquinone compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Quantification: Measure the absorbance of the colored solution at approximately 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

  • Analysis: Compare the NO production in treated cells to that in LPS-stimulated control cells to determine the inhibitory effect of the compounds.

Antioxidant Capacity: DPPH Radical Scavenging and ORAC Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH free radical.

    • Procedure: Mix a solution of the anthraquinone compound with a methanolic solution of DPPH. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.

    • Measurement: Monitor the decrease in absorbance at approximately 517 nm over time.

    • Calculation: The scavenging activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50).

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.

    • Procedure: Mix the anthraquinone compound with a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).

    • Measurement: Measure the decay of fluorescence over time. The presence of an antioxidant slows down the fluorescence decay.

    • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is typically expressed as Trolox equivalents (TE).

Signaling Pathways and Mechanisms of Action

The biological activities of anthraquinones are mediated through their interaction with various cellular signaling pathways. While the specific pathways for this compound are less characterized, extensive research on other anthraquinones provides valuable insights.

Genotoxicity of this compound

This compound itself is not directly genotoxic. However, it can be metabolized in vivo to its aglycone, lucidin, which is a known genotoxic and carcinogenic compound. Lucidin can form DNA adducts, leading to mutations and potentially initiating cancer.[1]

Anticancer and Anti-inflammatory Mechanisms of Other Anthraquinones

Many anthraquinones, such as emodin and rhein, exert their anticancer and anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Some anthraquinones, like rhein, can inhibit this pathway by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[13]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. The MAPK cascade, including ERK, JNK, and p38, is often dysregulated in cancer. Rhein has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK and JNK, leading to reduced cancer cell invasion and proliferation.[11][15] A related compound, lucidone, has also been shown to inhibit the JNK pathway, suggesting a potential mechanism for the anti-inflammatory effects of structurally similar compounds.[16]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (NO Production) Cell_Culture->Anti_Inflammatory Compound_Prep Anthraquinone Preparation (this compound, Emodin, etc.) Compound_Prep->Cytotoxicity Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH/ORAC) Compound_Prep->Antioxidant IC50 IC50 / EC50 Calculation Cytotoxicity->IC50 Anti_Inflammatory->IC50 Antioxidant->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Comparative_Analysis Comparative Analysis Statistical_Analysis->Comparative_Analysis

Caption: Experimental workflow for comparing anthraquinone bioactivities.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 IkBa_P P-IκBα IkBa->IkBa_P NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation Rhein Rhein Rhein->IKK Inhibits DNA DNA NFkB_translocation->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by Rhein.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_translocation ERK ERK->ERK_translocation Translocates Rhein_Lucidone Rhein / Lucidone Rhein_Lucidone->MEK Inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK_translocation->Transcription_Factors Activates Gene_Expression Cell Proliferation, Survival, Invasion Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK/ERK signaling pathway.

Comparative Analysis and Discussion

The available data suggests a significant divergence in the primary biological activities of this compound compared to other anthraquinones like emodin, alizarin, and rhein.

  • This compound: The most prominent characteristic of this compound is its potential for genotoxicity and carcinogenicity following metabolic activation to lucidin.[1] While it possesses antioxidant and has been studied for anti-inflammatory properties, these aspects are less pronounced in the literature compared to its toxicological profile.[2] The presence of the primeverose sugar moiety likely enhances its bioavailability, which, in this case, could contribute to its conversion to the harmful metabolite.

  • Emodin and Rhein: These are among the most extensively studied anthraquinones for their anticancer and anti-inflammatory properties. They exhibit cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the low to mid-micromolar range.[3][5][11][12] Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways like NF-κB and MAPK.[6][11][13][15]

  • Alizarin and Purpurin: These anthraquinones also demonstrate biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects .[7][8][9][10][14] Purpurin, in particular, has been noted for its strong antioxidant and radical scavenging capabilities.[14]

Structure-Activity Relationship Insights: The biological activity of anthraquinones is influenced by the type and position of substituents on the anthraquinone core. For instance, the number and position of hydroxyl groups can impact antioxidant and cytotoxic potential. The glycosylation, as seen in this compound, affects solubility and bioavailability, which can, in turn, influence the metabolic fate and overall biological effect of the molecule.

Conclusion and Future Directions

A significant gap in the current research is the lack of direct, comparative studies evaluating the biological activities of this compound alongside other anthraquinones under standardized experimental conditions. Future research should focus on:

  • Head-to-head comparative studies to quantify the cytotoxic, anti-inflammatory, and antioxidant potentials of these compounds in the same assays.

  • Elucidation of the specific signaling pathways directly modulated by this compound to better understand its mechanism of action beyond its genotoxic metabolite.

  • Structure-activity relationship studies to identify the structural features that differentiate the therapeutic potential of some anthraquinones from the toxicity of others.

Such studies will be crucial for a comprehensive understanding of the therapeutic potential and risks associated with this class of compounds.

References

Safety Operating Guide

Proper Disposal of Lucidin Primeveroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of lucidin primeveroside, a naturally derived anthraquinone glycoside used in various research applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Its metabolic conversion to the genotoxic compound Lucidin necessitates careful handling and disposal to prevent health risks and environmental contamination.[2][3][4][5]

I. Hazard and Safety Summary

Before handling or disposal, it is crucial to understand the hazards associated with this compound. The following table summarizes key safety information derived from its Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4) GHS07H302: Harmful if swallowed.[1]
Acute Aquatic Toxicity (Category 1) GHS09H400: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity (Category 1) GHS09H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses, and chemical-resistant gloves.[6][7][8]

II. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as hazardous chemical waste.[1][9][10] Under no circumstances should it be disposed of down the drain or in regular trash.[9][11]

Step 1: Waste Identification and Segregation

  • Treat all materials contaminated with this compound (e.g., unused solid compound, solutions, contaminated labware, gloves, and absorbent materials) as hazardous waste.[9]

  • This waste stream should be segregated from other laboratory waste types to avoid incompatible chemical reactions.[12] Keep it separate from acids, bases, and oxidizers.[12]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect solid this compound waste and contaminated materials in a dedicated, sealable, and chemically compatible container.[10][12] An ideal choice is the original product container or a new container made of similar material.[12]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and sealable container.

  • Labeling: As soon as you begin accumulating waste, affix a hazardous waste tag to the container.[9] The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[11]

  • Container Management: Keep the waste container securely closed except when adding waste.[9][10][12] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 3: On-site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area must be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Ensure the SAA is a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[9]

  • Store incompatible waste types separately within the SAA.[9]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][10]

  • Do not attempt to treat or neutralize this compound waste in the lab.[11]

  • Follow all institutional procedures for waste handover to EHS personnel.

III. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.[7]

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the material to avoid generating dust.[8][13] Dampening the material with a suitable solvent (e.g., 60-70% ethanol) can help minimize dust.[14] Place the collected material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the contaminated absorbent material and place it in the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water or ethanol), and collect the cleaning materials as hazardous waste.[1][14]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_wrong Incorrect Disposal (Prohibited) start This compound Waste Generated (Solid, Liquid, Contaminated Items) segregate Characterize as Hazardous Waste & Segregate from Incompatibles start->segregate wrong_path Drain or Trash Disposal start->wrong_path DO NOT DO THIS containerize Place in Labeled, Compatible, Sealed Waste Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end EHS Collects for Approved Disposal contact_ehs->end

References

Essential Safety and Logistical Information for Handling Lucidin Primeveroside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Lucidin primeveroside.

This compound is an anthraquinone derivative that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to note that this compound can be metabolized into the genotoxic compound Lucidin, and has been reported to be carcinogenic in the kidney and liver of rats[2][3][4]. Therefore, treating this compound as a potentially hazardous substance is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against exposure. The following equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Essential for protecting eyes from dust particles and potential splashes[5].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a full-length laboratory coat.Prevents skin contact with the compound[5].
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Recommended if handling the powder outside of a certified chemical fume hood to minimize inhalation exposure[5].
Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is critical for the safe handling of this compound from receipt to disposal.

1. Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[5].

  • Use of a powder-free handling enclosure is recommended for weighing and aliquoting the compound[5].

  • An eyewash station should be readily accessible[1].

2. Handling Procedures:

  • Avoid inhalation, and contact with eyes and skin[1].

  • Avoid the formation of dust and aerosols[1].

  • Do not eat, drink, or smoke in the designated handling area[1].

  • Wash hands thoroughly after handling[1].

3. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area[1].

  • Store at -20°C for powder form or -80°C when in solvent[1].

  • Protect from direct sunlight and sources of ignition[1].

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[1].

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention[5].

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth with water[1].

Spill Response:

  • In the event of a spill, avoid generating dust[5].

  • Moisten the spilled material with a suitable solvent, such as water or ethanol[5].

  • Carefully scoop the material into a sealed container for disposal[5].

  • Decontaminate the spill area.

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect spillage and dispose of the substance in a sealed, approved waste disposal container[1].

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations[1][5]. Avoid release to the environment[1].

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE: - Lab Coat - Gloves - Goggles prep_area Prepare Designated Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound in Powder-Free Enclosure prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment in Fume Hood dissolve->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Hazardous Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE and Wash Hands Thoroughly dispose_waste->remove_ppe spill_response Follow Spill Response Protocol spill->spill_response first_aid Provide First Aid and Seek Medical Attention spill_response->first_aid

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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